Diethyl ethylidenemalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-ethylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBAWVLUOZVYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074531 | |
| Record name | Propanedioic acid, ethylidene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-12-0 | |
| Record name | 1,3-Diethyl 2-ethylidenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1462-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, ethylidene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SQM649798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl ethylidenemalonate chemical properties and structure
An In-depth Technical Guide to Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a valuable intermediate in organic synthesis.
Core Chemical Properties
This compound is a colorless to pale yellow liquid with a pleasant odor.[1] It is a member of the diester class of organic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| CAS Number | 1462-12-0 | [2][3][4][5] |
| Boiling Point | 115-118 °C at 17 mmHg | [3][4][5][6] |
| Density | 1.019 g/mL at 25 °C | [3][4][5][6] |
| Refractive Index | n20/D 1.442 | [4][5][6] |
| Form | Liquid | [4][5] |
| Assay | 99% | [4][5] |
Chemical Structure and Spectroscopic Data
The structure of this compound features a propanedioate backbone with two ethyl ester groups and an ethylidene group attached to the central carbon.[1]
Identifiers:
-
IUPAC Name: diethyl 2-ethylidenepropanedioate[2]
Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectra are available and provide information on the proton environment in the molecule.[7]
-
¹³C NMR: Spectra are available, detailing the carbon framework of the compound.[8]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, showing characteristic vibrational modes.[2]
-
Raman Spectroscopy: FT-Raman spectra are also available for this compound.[2]
Experimental Protocols: Synthesis of this compound
One common method for the preparation of this compound is through the Knoevenagel condensation of diethyl malonate with acetaldehyde (B116499), often using acetic anhydride (B1165640) as a dehydrating agent.[9][10]
Detailed Protocol:
A procedure reported by Horton involves heating a mixture of redistilled diethyl malonate (50 g), acetic anhydride (50 g), and acetaldehyde (28.5 g) in a sealed vessel at 100°C for 24 hours.[9]
An alternative detailed procedure is as follows:
-
In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, 60 g of paraldehyde (B1678423) (which is a trimer of acetaldehyde) and 100 ml of acetic anhydride are placed.[9]
-
The mixture is slowly heated to 125°C, at which point gentle refluxing begins.[9]
-
Then, 100 g of diethyl malonate is added in 15-ml portions every 30 minutes.[9] The temperature is maintained to ensure a steady reflux.[9]
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.[9]
-
The product is then isolated by distillation. The fraction boiling at 102–106°C at 10 mmHg is collected, yielding 79–89.5 g (68–77%) of this compound.[9]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis. It is particularly useful for:
-
1,4-Addition Reactions: The electron-withdrawing ester groups activate the double bond for conjugate addition of nucleophiles.[3][6]
-
[3+2] Cycloaddition Reactions: It can participate as a dipolarophile in cycloaddition reactions to form five-membered rings.[3][6]
-
2,4-Dienoate Synthesis: It serves as a precursor for the synthesis of various dienoates.[3][6]
-
Synthesis of Diethyl Oxomalonate: Ozonolysis of this compound followed by a reductive workup with triphenylphosphine (B44618) yields diethyl oxomalonate.[10]
Reaction Pathway Example: Ozonolysis to Diethyl Oxomalonate
Caption: Reaction pathway from this compound to diethyl oxomalonate.
References
- 1. CAS 1462-12-0: 1,3-Diethyl 2-ethylidenepropanedioate [cymitquimica.com]
- 2. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1462-12-0 [m.chemicalbook.com]
- 4. This compound 99 1462-12-0 [sigmaaldrich.com]
- 5. This compound 99 1462-12-0 [sigmaaldrich.com]
- 6. This compound | 1462-12-0 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.ucla.edu [chem.ucla.edu]
A Technical Guide to Diethyl Ethylidenemalonate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ethylidenemalonate is a valuable chemical intermediate with significant applications in the synthesis of a wide range of organic compounds. This technical guide provides an in-depth overview of its core properties, including its CAS number and molecular weight, detailed experimental protocols for its synthesis, and its critical role in the development of therapeutic agents. A key focus is its utility as a precursor in the synthesis of the antiepileptic drug vigabatrin (B1682217), with a detailed exploration of the GABAergic signaling pathway affected by this drug. Furthermore, this guide explores the synthesis and antifungal properties of its derivatives, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Core Properties of this compound
This compound is a colorless liquid with a chemical formula of C9H14O4. It is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
| Property | Value | Source(s) |
| CAS Number | 1462-12-0 | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| Linear Formula | CH3CH=C(CO2C2H5)2 | |
| Density | 1.019 g/mL at 25 °C (lit.) | [1] |
| Boiling Point | 115-118 °C/17 mmHg (lit.) | [1] |
| Refractive Index | n20/D 1.442 (lit.) | [1] |
| EC Number | 215-965-5 | |
| PubChem CID | 73831 | [3] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The following is a common experimental protocol.[4]
Experimental Protocol: Synthesis via Knoevenagel Condensation
Materials:
-
Paraldehyde (B1678423) (0.45 mole, equivalent to 1.35 moles of acetaldehyde)
-
Acetic anhydride (B1165640) (100 ml, 1.06 moles)
-
Diethyl malonate (100 g, 0.62 mole)
-
Drierite (or other suitable drying agent)
Equipment:
-
1-liter three-necked flask
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Claisen distillation head
-
Fractionating column (30-cm, packed with glass helices)
-
Receiving flasks
Procedure:
-
In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, place 60 g of paraldehyde and 100 ml of acetic anhydride.
-
Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube containing Drierite.
-
Slowly raise the temperature of the mixture to 125 °C using a heating mantle, at which point gentle refluxing will begin.
-
Add 100 g of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100 °C. Maintain a reflux rate of 30–60 drops per minute by adjusting the heating.
-
After the addition is complete, continue to heat the reaction mixture under reflux for 4 hours at the specified rate.
-
Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140 °C.
-
Transfer the residue to a smaller flask and fractionate it through a 30-cm column packed with glass helices.
-
Collect the low-boiling fraction, which contains ethylidene diacetate and unreacted diethyl malonate, first.
-
Collect the main fraction of this compound at a boiling point of 102–106 °C/10 mm. This should yield approximately 79–89.5 g (68–77%) of the final product.[4]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Precursor to Vigabatrin: An Antiepileptic Drug
A significant application of malonate derivatives is in the synthesis of vigabatrin (γ-vinyl-GABA), a medication used to treat infantile spasms and refractory complex partial seizures.[5] Vigabatrin acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5][6][7]
Vigabatrin's therapeutic effect stems from its ability to increase GABA levels in the brain.[6][8] By irreversibly inhibiting GABA-T, vigabatrin prevents the degradation of GABA, leading to its accumulation at the synapse.[6][7][9] This enhancement of GABAergic neurotransmission acts as a brake on the excitatory processes that can trigger seizure activity.[6]
Synthesis of Antifungal Agents
Derivatives of diethyl malonate have also shown promise as antifungal agents. Specifically, diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), which can be synthesized from diethyl ethoxymethylenemalonate, have demonstrated inhibitory activity against the mycelial growth of the plant pathogen Fusarium oxysporum.[10][11]
Materials:
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates (test compounds)
-
Fusarium oxysporum culture
-
Potato Dextrose Broth (PDB)
-
Bacteriological agar (B569324)
-
Sterile distilled water
-
Sterile Petri dishes
Procedure:
-
Prepare the culture medium containing 2.4% PDB and 1.5% bacteriological agar in 100 mL of distilled water.
-
Homogenize the medium in a microwave oven for 2 minutes and then sterilize it in an autoclave for 1 hour at 120 °C.
-
Pour 20 mL of the sterile medium into each sterilized Petri dish.
-
Introduce the test compounds at different concentrations to the culture medium. A blank control with no test compound should also be prepared.
-
Inoculate the center of each Petri dish with a plug of the F. oxysporum fungus.
-
Incubate the plates and monitor the mycelial growth over a period of time (e.g., 72 hours).
-
Measure the growth halo of the fungus in the presence of the test compounds and compare it to the blank control to determine the inhibitory activity.
-
To distinguish between fungistatic (inhibiting growth) and fungicidal (killing the fungus) activity, transfer the central plug from the highest concentration treatment to a fresh, non-amended PDA medium. The absence of further growth indicates fungicidal activity.[10]
Conclusion
This compound is a versatile and economically important chemical intermediate with significant applications in the pharmaceutical industry. Its role as a precursor in the synthesis of the antiepileptic drug vigabatrin highlights its importance in developing treatments for neurological disorders. Furthermore, ongoing research into its derivatives demonstrates the potential for developing new therapeutic agents, such as novel antifungals. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers and professionals engaged in drug discovery and development.
References
- 1. This compound CAS#: 1462-12-0 [m.chemicalbook.com]
- 2. This compound | 1462-12-0 [chemicalbook.com]
- 3. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vigabatrin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Diethyl Ethylidenemalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl ethylidenemalonate from diethyl malonate, a key reaction in organic chemistry. This synthesis is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, various experimental protocols, and quantitative data to support researchers in the effective execution and optimization of this synthesis.
Introduction
The synthesis of this compound is a classic example of the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, in this case, diethyl malonate, with an aldehyde, acetaldehyde (B116499).[1][2][3][4][5] The resulting α,β-unsaturated ester is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals. This guide explores various catalytic systems and reaction conditions to provide a thorough understanding of this important transformation.
Reaction Mechanism: The Knoevenagel Condensation
The synthesis of this compound from diethyl malonate and acetaldehyde proceeds via the Knoevenagel condensation mechanism. This reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the acidic methylene proton of diethyl malonate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the final product, this compound.[2][3][6]
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Experimental Protocols and Quantitative Data
Several methods have been reported for the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the product. Below are detailed protocols for some of the most common and effective methods.
Method 1: Acetic Anhydride (B1165640) and Paraldehyde (B1678423)
This method, adapted from Organic Syntheses, is a robust and high-yielding procedure.[7]
Experimental Protocol:
-
To a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, add 60 g of paraldehyde (0.45 mole, equivalent to 1.35 moles of acetaldehyde) and 100 ml (1.06 moles) of acetic anhydride.[7]
-
Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube.
-
Slowly heat the mixture to 125°C, at which point gentle refluxing will begin.
-
Add 100 g (0.62 mole) of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100°C. Maintain a reflux rate of 30–60 drops per minute by heating.[7]
-
After the addition is complete, continue to heat under reflux for 4 hours at the specified rate.
-
Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140°C.
-
Transfer the residue to a smaller flask and fractionally distill through a 30-cm column packed with glass helices.
-
Collect the product, this compound, after a low-boiling fraction containing ethylidene diacetate and unreacted diethyl malonate.[7]
| Parameter | Value | Reference |
| Yield | 79–89.5 g (71-80%) | [7] |
| Boiling Point | 115-118 °C/17 mmHg | |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 |
Method 2: Immobilized Gelatine Catalysis
This method presents an environmentally friendly approach using an immobilized enzyme as a catalyst.[2]
Experimental Protocol:
-
In a 50 mL conical flask, combine isovaleraldehyde (B47997) (2.15 g, 25 mmol) and diethylmalonate (4.8 g, 30 mmol) in DMSO (7 mL).
-
Add 1 g of Gelatine-coated polymer beads.
-
Shake the flask on an orbital shaker at 200 rpm at room temperature overnight.
-
Extract the product from the DMSO solution with hexane (B92381) (3 x 15 mL).
-
Evaporate the hexane extracts to obtain the Knoevenagel condensation product along with a small amount of unreacted diethylmalonate.
-
The unreacted diethylmalonate can be removed by selective hydrolysis with Candida antarctica lipase (B570770) (CALB) to yield the final product with high purity.[2]
| Parameter | Value | Reference |
| Yield | 85-89% | [2] |
| Purity | >95% | [2] |
| Solvent | DMSO | [2] |
| Catalyst | Immobilized Gelatine | [2] |
Method 3: Acetic Anhydride and Acetaldehyde
This is another common procedure for this synthesis.
Experimental Protocol:
A mixture of 50 g of redistilled diethyl malonate, 50 g of acetic anhydride, and 28.5 g of acetaldehyde is heated in a sealed container at 100°C for 24 hours without shaking. The contents are then worked up to isolate the product.[7]
| Parameter | Value | Reference |
| Yield | Good yield (68-86%) | [1] |
| Reagents | Diethyl malonate, acetaldehyde, acetic anhydride | [1][7] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from diethyl malonate via the Knoevenagel condensation is a well-established and versatile reaction. The choice of methodology, particularly the catalyst and reaction conditions, allows for significant control over the reaction outcome. While classical methods using acetic anhydride provide high yields, newer approaches with immobilized enzymes offer a more sustainable and environmentally benign alternative. This guide provides the necessary technical details to enable researchers to successfully perform and adapt this important chemical transformation for their specific research and development needs.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Diethyl Ethylidenemalonate: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl ethylidenemalonate (CAS No. 1462-12-0), a valuable compound in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.29 | t | 7.1 | -OCH₂CH ₃ |
| 1.91 | d | 7.3 | =CHCH ₃ |
| 4.23 | q | 7.1 | -OCH ₂CH₃ |
| 4.26 | q | 7.1 | -OCH ₂CH₃ |
| 7.05 | q | 7.3 | =CH CH₃ |
Solvent: Chloroform-d (CDCl₃)
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 14.0 | -OCH₂C H₃ |
| 14.2 | -OCH₂C H₃ |
| 15.6 | =CHC H₃ |
| 61.2 | -OC H₂CH₃ |
| 61.3 | -OC H₂CH₃ |
| 132.8 | C =CHCH₃ |
| 142.2 | =C HCH₃ |
| 163.6 | C =O |
| 166.1 | C =O |
Solvent: Chloroform-d (CDCl₃)[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 2984 | C-H stretch (alkane) |
| 1725 | C=O stretch (ester) |
| 1651 | C=C stretch (alkene) |
| 1265, 1225 | C-O stretch (ester) |
Technique: Attenuated Total Reflectance (ATR) - Neat
Mass Spectrometry (MS)
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular ion) |
| 141 | [M - OCH₂CH₃]⁺ |
| 140 | [M - H - OCH₂CH₃]⁺ |
| 113 | [M - COOCH₂CH₃]⁺ |
Ionization: Electron Ionization (EI)
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer, such as a Varian A-60D.[2] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1] A sufficient relaxation delay is employed to ensure accurate integration of the signals.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) to produce the mass spectrum.
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
References
Diethyl ethylidenemalonate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Diethyl Ethylidenemalonate
This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. It consolidates information from various safety data sheets to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is an organic compound used as an intermediate in chemical synthesis[1][2].
| Identifier | Value |
| IUPAC Name | diethyl 2-ethylidenepropanedioate |
| Synonyms | Diethyl 2-ethylidenemalonate, Ethyl 2-ethoxycarbonyl-2-butenoate, NSC 1084[3] |
| CAS Number | 1462-12-0 |
| Molecular Formula | C₉H₁₄O₄[1][3] |
| Molecular Weight | 186.20 g/mol |
| EC Number | 215-965-5 |
| Physical and Chemical Properties | Value |
| Physical State | Liquid[4] |
| Appearance | Colorless[4] |
| Odor | No information available[4] |
| Boiling Point | 115-118 °C at 17 mmHg[1] |
| Density | 1.019 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.442[1] |
| Flash Point | > 110 °C (> 230 °F)[4] |
| Storage Temperature | Recommended 5°C[1][2] |
| Water Solubility | Low solubility[4] |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The GHS classification indicates it can cause skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5] |
GHS Pictogram:
-
Irritant (Exclamation Mark)
Signal Word:
-
Warning
Experimental Protocols and Handling Precautions
Safe Handling and Storage
Protocol for Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood[1][5][6]. Use local exhaust ventilation to control airborne concentrations[7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below[5].
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing[5][8]. Do not breathe vapors or mist[5][7]. Wash hands thoroughly before breaks and after handling[5][6].
-
Ignition Sources: Keep away from heat and sources of ignition.
Storage Conditions:
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[5][8]. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use[5]. Wear a complete suit protecting against chemicals[5]. |
| Respiratory Protection | If risk assessment indicates a need, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator[5][8]. |
Accidental Release Measures
Protocol for Spill Cleanup:
-
Personal Protection: Wear full PPE, including respiratory protection, during cleanup[5].
-
Absorption: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite[5][7].
-
Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste[5][10].
Disposal Considerations
-
Dispose of unused product and contaminated materials through a licensed disposal company[5].
-
Do not allow the product to enter drains or waterways[5].
-
Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[4].
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[5]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[5][6]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician[5]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Consult a physician[5][8]. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂)[5][6][9].
-
Special Hazards: Hazardous decomposition products include carbon oxides (CO, CO₂)[5][8].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4][10].
Visualizations
References
- 1. This compound CAS#: 1462-12-0 [m.chemicalbook.com]
- 2. This compound | 1462-12-0 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. multichemindia.com [multichemindia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
A Technical Guide to the Physical Properties of Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of diethyl ethylidenemalonate, a valuable intermediate in organic synthesis. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents a visual representation of its synthesis workflow. This information is critical for the successful application of this compound in research, development, and manufacturing.
Physical Properties Data
The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.
| Physical Property | Value | Conditions |
| Boiling Point | 115-118 °C | at 17 mmHg[1][2] |
| 102-106 °C | at 10 mmHg[3] | |
| 115-116 °C | at 17 mmHg[4] | |
| Density | 1.019 g/mL | at 25 °C[1][2][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental to ensuring the purity and identity of a chemical substance. The following sections describe the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.
1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure, the boiling point is typically determined under reduced pressure.
-
Methodology: Distillation under Reduced Pressure (Vacuum Distillation)
This is a common and accurate method for determining the boiling point of a liquid at a specific pressure.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is carefully positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser to ensure an accurate reading of the vapor temperature.
-
Procedure: The pressure in the apparatus is reduced to the desired level (e.g., 17 mmHg) using a vacuum pump. The distillation flask is then heated gently. The temperature is recorded when the liquid is boiling and a steady stream of distillate is condensing and being collected in the receiving flask. This stable temperature is the boiling point of the liquid at that specific pressure.
-
-
Methodology: Micro-Boiling Point Determination
This technique is suitable for small quantities of the substance.
-
Apparatus Setup: A small amount of this compound is placed in a small test tube or a capillary tube. A smaller, inverted capillary tube (sealed at one end) is placed inside the larger tube. The setup is then attached to a thermometer and heated in a suitable heating bath.
-
Procedure: As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a stream of bubbles. The heating is then stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the inverted capillary tube.
-
2. Density Determination
Density is the mass of a substance per unit volume. It is an important physical property for substance identification and for calculations involving mass and volume.
-
Methodology: Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, which can be used to determine the density of a liquid with high precision.
-
Procedure:
-
The empty pycnometer is first weighed accurately.
-
It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and known density of the water at that temperature.
-
The pycnometer is then emptied, dried thoroughly, and filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
Finally, the density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
-
Synthesis Workflow
This compound is synthesized through the condensation of diethyl malonate with paraldehyde (B1678423) in the presence of acetic anhydride. The following diagram illustrates the workflow of this chemical reaction.
References
Navigating the Solution: A Technical Guide to the Solubility of Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the solubility of diethyl ethylidenemalonate, a valuable intermediate in organic synthesis. Understanding its behavior in various solvents is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. Due to the limited availability of specific quantitative data in public literature, this guide provides a predictive solubility profile based on structurally similar compounds and outlines a comprehensive experimental protocol for precise determination.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." this compound possesses two ester functional groups, imparting a degree of polarity, while its hydrocarbon backbone contributes to its nonpolar character. This amphiphilic nature suggests good solubility in a range of common organic solvents and limited solubility in highly polar solvents like water.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale / Notes |
| Alcohols | Methanol | Soluble to Freely Soluble | Polar protic nature allows for hydrogen bonding with the ester carbonyls. |
| Ethanol | Soluble to Freely Soluble | Similar to methanol; good miscibility is expected.[1] | |
| Ketones | Acetone | Freely Soluble | Polar aprotic solvent, expected to be highly effective.[1][2] |
| Ethers | Diethyl Ether | Soluble to Freely Soluble | Moderately polar; good miscibility is anticipated.[1] |
| Esters | Ethyl Acetate | Freely Soluble | Structural similarities ("like dissolves like") suggest high solubility. |
| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar aromatic ring can interact with the alkyl chains of the solute. |
| Benzene | Soluble | Similar to toluene; good solubility is expected.[1] | |
| Halogenated Hydrocarbons | Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Good solubility is predicted based on analog data.[1][2] | |
| Non-Polar Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the ester groups will likely limit solubility. |
| Polar Protic | Water | Insoluble | The hydrophobic character of the molecule is expected to dominate. |
Disclaimer: This table is predictive and based on the reported solubility of structurally similar compounds. Experimental verification is essential.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol, based on the widely accepted shake-flask method, provides a robust framework for determining the thermodynamic solubility of this compound.
Objective
To quantitatively determine the solubility of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25°C).
Materials and Equipment
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance
-
Calibrated positive displacement pipettes or microsyringes
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of malonate esters (e.g., C18 reverse-phase)
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined below.
Caption: Logical workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
a. Preparation of Saturated Solutions
-
Add a precise volume (e.g., 2.0 mL) of a selected organic solvent to a series of appropriately labeled glass vials.
-
Add an excess amount of this compound to each vial. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the minimum time required to achieve a stable concentration.
b. Sample Processing
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solute to settle.
-
For more complete phase separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.
c. Quantification via HPLC
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each respective solvent. The concentration range should bracket the expected solubility.
-
HPLC Method: Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection, is a common starting point for malonate esters.
-
Sample Dilution: Accurately dilute the filtered supernatant (from step 4b) with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the prepared standard solutions to generate a calibration curve (peak area vs. concentration). Subsequently, analyze the diluted samples under the identical HPLC conditions.
d. Calculation
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mg/mL.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While the predictive data offers a valuable starting point, the detailed experimental protocol empowers researchers to determine precise, application-specific solubility parameters, ensuring the robustness and reproducibility of their scientific endeavors.
References
Diethyl Ethylidenemalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of diethyl ethylidenemalonate, a valuable reagent in organic synthesis. The document covers the historical discovery of its parent reaction, the Knoevenagel condensation, its key physical and chemical properties, detailed experimental protocols for its synthesis, and a mechanistic exploration of its formation. All quantitative data is presented in structured tables for ease of reference, and the reaction mechanism is visualized using a chemical diagram. This guide is intended to be a comprehensive resource for professionals in research, chemical sciences, and drug development who utilize or are interested in the applications of this versatile compound.
Introduction
This compound, with the IUPAC name diethyl 2-ethylidenepropanedioate, is an unsaturated dicarbonyl compound that serves as a key building block in organic synthesis. Its chemical structure, featuring a reactive carbon-carbon double bond conjugated with two ester functionalities, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Discovery and History
The discovery of the synthetic route to this compound is intrinsically linked to the pioneering work of German chemist Emil Knoevenagel. In the late 19th century, Knoevenagel investigated the condensation reactions between aldehydes or ketones and compounds with active methylene (B1212753) groups, such as diethyl malonate, in the presence of a basic catalyst.
His seminal papers, published between 1896 and 1898 in Berichte der deutschen chemischen Gesellschaft, laid the foundation for what is now known as the Knoevenagel condensation.[1] Knoevenagel's initial studies explored the reaction of various aldehydes with active methylene compounds using ammonia (B1221849) or primary and secondary amines as catalysts.[1] This work demonstrated a reliable and versatile method for the formation of α,β-unsaturated esters.
While Knoevenagel's initial publications did not specifically detail the synthesis of this compound from acetaldehyde, his work established the general principle. The specific application of the Knoevenagel condensation to synthesize this compound was a subsequent development based on his foundational discoveries. A well-established method for its preparation involves the reaction of diethyl malonate with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of acetic anhydride (B1165640).[2]
Physicochemical Properties
This compound is a colorless liquid with a range of well-characterized physical and chemical properties. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.21 g/mol | |
| CAS Number | 1462-12-0 | |
| Boiling Point | 102-106 °C at 10 mmHg | [2] |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n²⁵D) | 1.4394 | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.
| Technique | Data Highlights |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a quartet for the vinyl proton, and a doublet for the methyl group on the double bond. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the methylene and methyl carbons of the ethyl groups, and the methyl group attached to the double bond. |
| Infrared (IR) | Strong absorption bands characteristic of C=O stretching in the ester functional groups, and C=C stretching of the alkene. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Synthesis of this compound
Materials:
-
Paraldehyde (60 g, 0.45 mole, equivalent to 1.35 moles of acetaldehyde)
-
Acetic anhydride (100 mL, 1.06 moles)
-
Diethyl malonate (100 g, 0.62 mole)
-
Drierite (or other suitable drying agent)
Equipment:
-
1-L three-necked flask
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Claisen distillation head
-
Fractional distillation column (30-cm, packed with glass helices)
-
Receiving flasks
Procedure:
-
To a 1-L three-necked flask equipped with a thermometer and a reflux condenser, add 60 g of paraldehyde and 100 mL of acetic anhydride.
-
Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube.
-
Slowly heat the mixture to 125 °C using an electric mantle, at which point gentle reflux will commence.
-
Add 100 g of diethyl malonate in 15-mL portions every 30 minutes. The temperature will gradually decrease to approximately 100 °C. Maintain a reflux rate of 30–60 drops per minute by adjusting the heating.
-
After the addition of diethyl malonate is complete, continue to heat the mixture under reflux for 4 hours at the specified rate.
-
Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140 °C.
-
Transfer the residue to a smaller flask and perform a fractional distillation through a 30-cm column packed with glass helices.
-
Collect the fraction boiling at 102–106 °C at 10 mmHg. This fraction is the purified this compound. The expected yield is 79–89.5 g (68–77%).
Reaction Mechanism
The formation of this compound proceeds via the Knoevenagel condensation mechanism. In the presence of a base (in this protocol, implicitly generated or catalyzed), the acidic α-hydrogen of diethyl malonate is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration to yield the final α,β-unsaturated product, this compound.
Caption: Knoevenagel condensation for this compound.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. The presence of the electron-withdrawing ester groups makes the double bond susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. It can also participate in cycloaddition reactions and serve as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
Conclusion
This compound, a product of the historic Knoevenagel condensation, remains a relevant and versatile tool in the arsenal (B13267) of the modern synthetic chemist. Its straightforward synthesis, well-characterized properties, and synthetic utility ensure its continued application in academic research and the development of new chemical entities, including pharmaceuticals. This guide has provided a comprehensive overview of this important compound, from its historical roots to its practical synthesis and mechanistic underpinnings.
References
Diethyl Ethylidenemalonate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ethylidenemalonate (DEEM), a derivative of malonic acid, has emerged as a pivotal building block in organic synthesis. Its unique structural features, characterized by an activated double bond conjugated to two ester functionalities, render it a versatile precursor for a myriad of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. Key reactions, including the Knoevenagel condensation for its synthesis, Michael additions for carbon-carbon and carbon-heteroatom bond formation, and its utility in the synthesis of important pharmaceuticals such as pregabalin (B1679071) and barbiturates, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals by providing detailed experimental protocols, tabulated quantitative data, and mechanistic insights through workflow diagrams.
Introduction
This compound (CAS No: 1462-12-0) is a colorless liquid with the molecular formula C₉H₁₄O₄.[1] Its significance in organic synthesis stems from its electron-deficient double bond, making it an excellent Michael acceptor and a valuable intermediate in a variety of condensation and cycloaddition reactions.[2] The presence of two ester groups not only activates the alkene moiety but also provides handles for further functionalization, such as hydrolysis and decarboxylation. This guide will delve into the core aspects of this compound chemistry, providing both theoretical understanding and practical experimental guidance.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of diethyl malonate with acetaldehyde.[3] This reaction is typically catalyzed by a weak base and often involves a dehydrating agent.
Knoevenagel Condensation: A General Overview
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[4] In the synthesis of this compound, the active methylene (B1212753) protons of diethyl malonate are deprotonated by a base to form a carbanion, which then attacks the carbonyl carbon of acetaldehyde. Subsequent elimination of a water molecule yields the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[5]
Materials:
-
Paraldehyde (B1678423) (equivalent to 1.35 moles of acetaldehyde)
-
Acetic anhydride (B1165640) (1.06 moles)
-
Diethyl malonate (0.62 moles)
Apparatus:
-
1-L three-necked flask
-
Thermometer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a 1-L three-necked flask equipped with a thermometer and a reflux condenser, combine paraldehyde (60 g) and acetic anhydride (100 ml).
-
Slowly heat the mixture to 125°C to initiate a gentle reflux.
-
Add diethyl malonate (100 g) in 15-ml portions every 30 minutes. The temperature will gradually decrease to around 100°C. Maintain a steady reflux rate.
-
After the addition is complete, continue to heat the mixture under reflux for 4 hours.
-
Replace the reflux condenser with a distillation head and distill the mixture until the vapor temperature reaches 140°C to remove lower-boiling point components.
-
Transfer the residue to a smaller flask and perform fractional distillation under reduced pressure (10 mm Hg).
-
Collect the fraction boiling at 102-106°C. This is the purified this compound.
Yield: 68-77%[5]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [6] |
| Boiling Point | 115-118 °C at 17 mmHg | [6] |
| Density | 1.019 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.442 | [6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.00 (q, 1H), 4.25 (q, 4H), 2.00 (d, 3H), 1.30 (t, 6H).[7][8]
-
¹³C NMR (CDCl₃): δ (ppm) 166.5, 163.7, 142.0, 132.8, 61.5, 61.2, 15.0, 14.1.[8]
-
IR (neat, cm⁻¹): 2984, 1725 (C=O), 1651 (C=C), 1275, 1230, 1035.[1]
-
Mass Spectrum (EI, m/z): 186 (M+), 141, 113, 85, 67.
Applications in Organic Synthesis
This compound is a versatile precursor in a range of synthetic transformations, most notably in Michael additions and in the synthesis of pharmaceuticals and heterocyclic compounds.
Michael Addition Reactions
As a classic Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide variety of nucleophiles.[9][10] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Table of Michael Addition Reactions with this compound
| Nucleophile | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | NaOEt / EtOH | - | High | [10] |
| Nitromethane | Chiral Catalyst | - | 45-75 | [2] |
| Amines | None / Neat | 2 min - 4 h | High | [11] |
| Thiols | Et₃N / THF | Rapid | High | [11] |
Synthesis of Pregabalin
This compound is a key intermediate in several synthetic routes to Pregabalin, a widely used anticonvulsant and analgesic drug.[12][13] One common strategy involves the Michael addition of a cyanide source to this compound, followed by hydrolysis, decarboxylation, and reduction.
Experimental Protocol: Key Step in Pregabalin Synthesis
This protocol outlines the initial steps of a common synthetic route.[13]
Materials:
-
This compound (1 mole)
-
Potassium cyanide (1.1 moles)
Procedure:
-
Dissolve this compound in ethanol.
-
Slowly add a solution of potassium cyanide in water to the reaction mixture at 25-35°C.
-
Stir the reaction until completion (monitored by TLC).
-
The resulting cyano diester is then isolated and carried forward to the subsequent hydrolysis, decarboxylation, and reduction steps.
Yield of cyano diester: 95%[13]
Synthesis of Barbiturates
Substituted diethyl malonates, which can be derived from this compound via Michael addition and subsequent transformations, are crucial precursors in the synthesis of barbiturates.[14] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide.
Experimental Protocol: Synthesis of Barbituric Acid
This protocol describes the synthesis of the parent barbituric acid from diethyl malonate and can be adapted for substituted derivatives.[14][15][16]
Materials:
-
Sodium metal (0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (0.5 mole)
-
Urea (0.5 mole), dried
-
Concentrated hydrochloric acid
Procedure:
-
In a 2-L round-bottomed flask, prepare sodium ethoxide by dissolving sodium (11.5 g) in absolute ethanol (250 mL).
-
To the sodium ethoxide solution, add diethyl malonate (80 g).
-
Add a solution of dry urea (30 g) in hot (70°C) absolute ethanol (250 mL).
-
Reflux the mixture for 7 hours in an oil bath at 110°C. A white solid will precipitate.
-
After the reaction, add hot water (500 mL) to dissolve the solid.
-
Acidify the solution with concentrated HCl until it is acidic to litmus (B1172312) paper.
-
Cool the solution in an ice bath overnight to crystallize the barbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.
Yield: 72-78%[15]
Synthesis of Heterocyclic Compounds
This compound and its derivatives are valuable starting materials for the synthesis of a variety of heterocyclic compounds.[17] The general strategy involves the introduction of appropriate functional groups through reactions at the double bond or the ester moieties, followed by intramolecular cyclization. For instance, reaction with dinucleophiles can lead to the formation of various five- and six-membered heterocyclic rings.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via the Knoevenagel condensation and its reactivity as a Michael acceptor make it an essential tool for the construction of complex organic molecules. The applications of this compound in the synthesis of pharmaceuticals such as pregabalin and barbiturates highlight its importance in drug discovery and development. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data, to aid researchers in leveraging the full potential of this important synthetic intermediate.
References
- 1. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ジエチルエチリデンマロナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 13. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
Methodological & Application
Application Notes and Protocols: Diethyl Ethylidenemalonate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Diethyl ethylidenemalonate (DEEM) is a valuable Michael acceptor, featuring a double bond activated by two geminal ester groups. This electron deficiency renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including stabilized carbanions (e.g., from 1,3-dicarbonyl compounds), nitrogen nucleophiles (amines), and sulfur nucleophiles (thiols).
However, the steric hindrance and electronic properties of alkylidenemalonates like DEEM can make them challenging substrates compared to less substituted acceptors.[1] The development of advanced catalytic systems, particularly bifunctional organocatalysts such as thioureas, has enabled efficient and highly stereoselective Michael additions to these compounds, providing access to complex molecular architectures with high yields and enantioselectivities.[1][2] These adducts are versatile intermediates in the synthesis of pharmaceuticals and other functional molecules.
Reaction Mechanism and Catalysis
The Michael addition to this compound is typically facilitated by a catalyst that activates either the nucleophile (Michael donor) or the electrophile (Michael acceptor), or both.
-
Base Catalysis : A base deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a resonance-stabilized enolate.
-
Nucleophilic Attack : The soft enolate nucleophile attacks the electrophilic β-carbon of this compound.
-
Protonation : The resulting enolate intermediate is protonated by the conjugate acid of the base or upon acidic workup to yield the final adduct.
Bifunctional organocatalysts, such as thiourea-based catalysts, can activate both reactants simultaneously. The thiourea (B124793) moiety activates the this compound acceptor through hydrogen bonding, increasing its electrophilicity. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the Michael donor, generating the nucleophile in close proximity to the activated acceptor. This dual activation mode enhances reaction rates and provides excellent stereocontrol in asymmetric variants.[1][2]
Data Presentation
The following tables summarize quantitative data for the Michael addition of various nucleophiles to ethylidenemalonate esters, primarily focusing on organocatalytic asymmetric reactions.
Note: The data presented below is for dimethyl ethylidenemalonate , a close structural analog of this compound. The reaction conditions and outcomes are expected to be highly comparable.[3]
Table 1: Organocatalytic Michael Addition of Carbon Nucleophiles to Dimethyl Ethylidenemalonate [3]
| Entry | Nucleophile (Donor) | Catalyst (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | Thiourea 1 | 96 | 84 | 44 |
| 2 | Nitromethane | Thiourea 2 | 96 | 73 | 48 |
| 3 | Malononitrile | Thiourea 1 | 2 | 88 | N/D |
| 4 | Malononitrile | Thiourea 2 | 4 | 82 | N/D |
Reaction Conditions: 0.2 mmol dimethyl ethylidenemalonate, 0.4 mmol nucleophile, 10 mol% catalyst in 0.8 mL toluene (B28343).[3] N/D = Not Determined.
Table 2: Organocatalytic Michael Addition of 2,4-Pentanedione to Arylalkylidenemalonates [2]
| Entry | Michael Acceptor | Catalyst (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethyl 2-(4-nitrobenzylidene)malonate | Thiourea 2 | 96 | 28 | 73 |
| 2 | Dimethyl 2-(4-nitrobenzylidene)malonate | Thiourea 3 | 96 | 17 | 56 |
Reaction Conditions: 0.1 mmol Michael acceptor, 0.2 mmol 2,4-pentanedione, 10 mol% catalyst in 0.4 mL toluene.[2] This data illustrates the reactivity of related acceptors under similar conditions.
Experimental Protocols
General Experimental Workflow
A typical workflow for performing a Michael addition reaction involves careful setup, monitoring, and purification.
Protocol 1: Organocatalytic Addition of Carbon Nucleophiles (Nitromethane/Malononitrile)
This protocol is adapted from procedures for the asymmetric Michael addition to dimethyl ethylidenemalonate using a bifunctional thiourea organocatalyst.[3]
Materials:
-
This compound (DEEM)
-
Nucleophile (e.g., Nitromethane or Malononitrile)
-
Bifunctional thiourea organocatalyst (e.g., Takemoto or Jacobsen catalyst derivatives)
-
Anhydrous Toluene
-
Round-bottom flask or vial with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (0.8 mL) via syringe.
-
Add this compound (0.2 mmol, 1.0 equiv).
-
Add the nucleophile (0.4 mmol, 2.0 equiv). For nitromethane, this is approximately 24 µL. For malononitrile, this is approximately 26 mg.
-
Seal the vial and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (reaction times can be long, up to 96 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For asymmetric reactions, determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Thiol-Michael Addition
This protocol describes a general procedure for the addition of sulfur nucleophiles to activated alkenes, which can often be performed under mild, base-catalyzed conditions.[4]
Materials:
-
This compound (DEEM)
-
Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan, or cysteine derivative)
-
Base catalyst (e.g., triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the desired anhydrous solvent (5 mL).
-
Add the thiol nucleophile (1.1 mmol, 1.1 equiv) to the stirred solution.
-
Add a catalytic amount of base (e.g., TEA, 0.05 mmol, 5 mol%) to initiate the reaction.
-
Stir the reaction at room temperature. Thiol-Michael additions are often rapid and can be complete within minutes to a few hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
References
Application Notes and Protocols: Knoevenagel Condensation of Diethyl Malonate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries.[1] This reaction involves the condensation of an active methylene (B1212753) compound, such as diethyl malonate, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. The product is an α,β-unsaturated dicarbonyl compound, a versatile intermediate for the synthesis of a wide range of bioactive molecules and functional materials.
A Note on Diethyl Ethylidenemalonate: It is important to clarify a potential point of confusion regarding the reactants. This compound is itself a product of a Knoevenagel condensation between acetaldehyde (B116499) and diethyl malonate. As an α,β-unsaturated compound, it lacks the active methylene group necessary to act as a nucleophile in a subsequent Knoevenagel condensation. Therefore, this document will focus on the Knoevenagel condensation of diethyl malonate with various aromatic aldehydes, which is the reaction of primary interest for synthesizing a diverse range of substituted benzylidene malonates.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of reversible steps initiated by a base. The generally accepted mechanism involves the following key stages:
-
Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene group of diethyl malonate, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Addition: This attack forms a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield a β-hydroxy compound (an aldol-type adduct).
-
Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the diethyl arylidenemalonate.
Data Presentation: Knoevenagel Condensation of Diethyl Malonate with Aromatic Aldehydes
The following table summarizes the results for the Knoevenagel condensation of diethyl malonate with various aromatic aldehydes under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.
| Aromatic Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine (B6355638) | Toluene | Reflux | 4 | 85 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 92 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 | 95 |
| 4-Methoxybenzaldehyde | Piperidine | Toluene | Reflux | 6 | 80 |
| Benzaldehyde | DBU/Water | Water | Room Temp | 0.5 | 94 |
| 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp | 0.5 | 96 |
| 4-Nitrobenzaldehyde | DBU/Water | Water | Room Temp | 0.25 | 98 |
| 4-Methoxybenzaldehyde | DBU/Water | Water | Room Temp | 1 | 90 |
| Benzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 89 |
| 4-Chlorobenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 91 |
| 4-Nitrobenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 93 |
| 4-Methoxybenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 85 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the data presentation table.
Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst
This protocol describes a classic approach to the Knoevenagel condensation using a secondary amine catalyst.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Diethyl malonate (12 mmol)
-
Piperidine (1 mmol)
-
Toluene or Ethanol (50 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), diethyl malonate (12 mmol), and the chosen solvent (50 mL).
-
Add piperidine (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Green Knoevenagel Condensation using DBU/Water Complex
This protocol outlines an environmentally friendly approach using a DBU/water complex as the catalyst and water as the solvent.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Diethyl malonate (10 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mL)
-
Erlenmeyer flask with a magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (10 mmol), diethyl malonate (10 mmol), and water (25 mL).
-
Add DBU (1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The product often precipitates out of the aqueous solution.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and catalyst.
-
Dry the product in a desiccator. Further purification is often not necessary due to the high purity of the precipitated product.
Protocol 3: Knoevenagel Condensation Catalyzed by Immobilized Bovine Serum Albumin (BSA)
This protocol details a biocatalytic approach using an immobilized enzyme in an organic solvent.[2]
Materials:
-
Aromatic aldehyde (25 mmol)
-
Diethyl malonate (30 mmol)
-
Immobilized Bovine Serum Albumin (BSA) on a polymeric support (e.g., Immobead IB-350) (1 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (7 mL)
-
Conical flask
-
Orbital shaker
-
Hexane (B92381) for extraction
-
Standard laboratory glassware for workup
Procedure:
-
In a 50 mL conical flask, combine the aromatic aldehyde (25 mmol), diethyl malonate (30 mmol), and DMSO (7 mL).
-
Add the immobilized BSA (1 g) to the flask.
-
Place the flask on an orbital shaker at room temperature and shake overnight.
-
Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Decant the supernatant from the immobilized BSA. The catalyst can be washed and reused.
-
Extract the product from the DMSO solution with hexane (3 x 15 mL).
-
Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO.
-
Dry the hexane layer over anhydrous magnesium sulfate and filter.
-
Evaporate the hexane under reduced pressure to yield the product.
Mandatory Visualizations
Diagram 1: General Mechanism of the Knoevenagel Condensation
Caption: The reaction mechanism of the Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A general workflow for a Knoevenagel condensation experiment.
References
Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition, a cornerstone of modern synthetic organic chemistry, provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings. These heterocycles are prevalent scaffolds in a vast array of biologically active compounds and natural products, making their synthesis a critical focus in medicinal chemistry and drug development. Diethyl ethylidenemalonate, with its electron-deficient double bond, is an attractive dipolarophile for such transformations. The two ester groups activate the alkene, facilitating its reaction with various 1,3-dipoles to stereoselectively generate highly functionalized carbocyclic and heterocyclic systems.
This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition reactions of this compound with three major classes of 1,3-dipoles: azomethine ylides, nitrile oxides, and diazoalkanes. While specific literature examples detailing extensive quantitative data for this compound are limited, the protocols provided herein are based on well-established procedures for closely related electron-deficient alkenes and serve as a robust starting point for methodological development.
[3+2] Cycloaddition with Azomethine Ylides: Synthesis of Highly Substituted Pyrrolidines
Application Note:
The reaction of azomethine ylides with electron-deficient alkenes is a highly effective method for the synthesis of polysubstituted pyrrolidines.[1] Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or by the thermal ring-opening of aziridines, react readily with dipolarophiles like this compound.[1] This transformation is of significant interest in drug discovery due to the prevalence of the pyrrolidine (B122466) motif in numerous pharmaceuticals. The reaction can often be catalyzed by metal salts (e.g., Ag(I), Cu(I)) to achieve high levels of stereocontrol, yielding products with multiple contiguous stereocenters.
Representative Quantitative Data:
The following table summarizes representative data for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide (generated from methyl N-benzylideneglycinate) with an electron-deficient alkene, which serves as an analogue for this compound.
| Entry | Dipolarophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (endo/exo) | ee (%) |
| 1 | Dimethyl maleate | AgOAc (3) / Ligand (3.3) | Toluene (B28343) | 0 | 24 | 95 | >99:1 | 97 |
| 2 | Diethyl fumarate | AgOAc (3) / Ligand (3.3) | Toluene | 0 | 24 | 92 | 1:99 | 95 |
| 3 | Methyl acrylate | AgOAc (3) / Ligand (3.3) | Toluene | 0 | 12 | 98 | >99:1 | 96 |
Experimental Protocol: Synthesis of Diethyl 2,3,4-trisubstituted-pyrrolidine-3,4-dicarboxylate (Analogous Procedure)
Materials:
-
Methyl N-benzylideneglycinate (1.0 equiv)
-
This compound (1.2 equiv)
-
Silver(I) acetate (B1210297) (AgOAc) (0.05 equiv)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (0.055 equiv)
-
Triethylamine (B128534) (Et3N) (1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried, argon-purged flask, add silver(I) acetate (0.05 equiv) and the chiral phosphine ligand (0.055 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add methyl N-benzylideneglycinate (1.0 equiv) and this compound (1.2 equiv) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired pyrrolidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
[3+2] Cycloaddition with Nitrile Oxides: Synthesis of Isoxazoline (B3343090) Derivatives
Application Note:
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a classic and reliable method for the synthesis of isoxazolines and isoxazoles.[2] Nitrile oxides can be generated in situ from the corresponding hydroximoyl chlorides upon treatment with a base, or from the dehydration of nitroalkanes. Their reaction with this compound would provide access to highly functionalized isoxazolines, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules. The N-O bond of the isoxazoline ring can be reductively cleaved to yield γ-amino alcohols, further highlighting the synthetic utility of this cycloaddition.
Representative Quantitative Data:
The following table presents data for the [3+2] cycloaddition of benzonitrile (B105546) oxide with various electron-deficient alkenes, which are analogues of this compound.
| Entry | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio |
| 1 | Methyl acrylate | Et3N | Toluene | 25 | 12 | 85 | >95:5 |
| 2 | Acrylonitrile | Et3N | THF | 25 | 18 | 78 | >95:5 |
| 3 | Diethyl fumarate | Et3N | Benzene | 80 | 6 | 90 | Single isomer |
Experimental Protocol: Synthesis of Diethyl 3-phenyl-3,3a-dihydro-isoxazole-4,4(5H)-dicarboxylate (Analogous Procedure)
Materials:
-
Benzohydroximoyl chloride (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve benzohydroximoyl chloride (1.0 equiv) and this compound (1.1 equiv) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triethylamine (1.2 equiv) in anhydrous diethyl ether dropwise over 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired isoxazoline derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
[3+2] Cycloaddition with Diazoalkanes: Synthesis of Pyrazoline Derivatives
Application Note:
The reaction of diazoalkanes with alkenes is a well-established method for the synthesis of pyrazolines.[3] Diazoalkanes, such as ethyl diazoacetate, can react with electron-deficient alkenes like this compound in a [3+2] cycloaddition manner.[4] This reaction can be promoted by transition metal catalysts (e.g., Rh(II), Cu(I)) or can proceed thermally. The resulting pyrazolines are versatile synthetic intermediates that can be converted to pyrazoles, cyclopropanes (via nitrogen extrusion), or other functionalized molecules. The regioselectivity of the cycloaddition is often controlled by the electronic nature of both the diazoalkane and the dipolarophile.
Representative Quantitative Data:
The following table provides representative data for the [3+2] cycloaddition of ethyl diazoacetate with electron-deficient alkenes, serving as analogues for this compound.
| Entry | Dipolarophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl fumarate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 4 | 92 |
| 2 | Dimethyl maleate | Cu(acac)₂ (5) | Dioxane | 80 | 12 | 75 |
| 3 | Acrylonitrile | None (thermal) | Toluene | 110 | 24 | 68 |
Experimental Protocol: Synthesis of Diethyl 3-ethoxycarbonyl-4,5-dihydro-3H-pyrazole-4,4-dicarboxylate (Analogous Procedure)
Materials:
-
This compound (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor by TLC. The disappearance of the yellow color of ethyl diazoacetate indicates the progress of the reaction.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pyrazoline product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Note that 1-pyrazolines can be unstable and may rearrange to the more stable 2-pyrazolines or eliminate nitrogen to form cyclopropanes, especially upon heating or exposure to acid.
Conclusion
This compound is a promising and versatile substrate for [3+2] cycloaddition reactions, offering a direct route to a variety of highly functionalized five-membered heterocyclic systems. The protocols outlined in these application notes for analogous substrates provide a solid foundation for the development of synthetic methodologies targeting novel pyrrolidines, isoxazolines, and pyrazolines. Such compounds are of high value to the pharmaceutical and agrochemical industries. Further research into the asymmetric variants of these cycloadditions with this compound is warranted to unlock the full potential of this readily accessible building block in the synthesis of complex, enantioenriched molecules.
References
Synthesis of Heterocyclic Compounds Using Diethyl Ethylidenemalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing diethyl ethylidenemalonate as a versatile starting material. This compound, an α,β-unsaturated compound, serves as a key building block in organic synthesis, particularly in the construction of heterocyclic systems of medicinal interest. Its reactivity as a Michael acceptor and its participation in cyclocondensation and multi-component reactions make it a valuable precursor for the synthesis of pyridones, pyrimidones, and dihydropyridines.
Synthesis of Substituted 2-Pyridones
Substituted 2-pyridones are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiviral, and anticancer properties. The synthesis of 4-hydroxy-2-pyridones can be achieved through a Michael addition of a primary amine to this compound, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester
This protocol is a representative example of the synthesis of a 4-hydroxy-2-pyridone derivative.
Materials:
-
This compound
-
Methylamine (B109427) (40% in water)
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
An aqueous solution of methylamine (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
A catalytic amount of sodium ethoxide is added to the reaction mixture.
-
The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the desired 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Methylamine | 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester | 4 | 75 |
| 2 | Ethylamine | 1-Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester | 5 | 72 |
| 3 | Aniline | 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid ethyl ester | 6 | 68 |
| 4 | Benzylamine | 1-Benzyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester | 6 | 70 |
Table 1: Synthesis of various 4-hydroxy-2-pyridone derivatives.
Caption: General workflow for the synthesis of 4-hydroxy-2-pyridones.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine and its derivatives are of great importance in medicinal chemistry due to their presence in the structure of nucleic acids and a variety of therapeutic agents.[1] The cyclocondensation reaction of this compound with urea (B33335) or thiourea (B124793) provides a direct route to pyrimidine-2,4-diones (barbiturates and thiobarbiturates).
Experimental Protocol: Synthesis of 5-Ethyl-6-methyl-dihydropyrimidine-2,4(1H,3H)-dione
This protocol outlines a typical procedure for the synthesis of a dihydropyrimidine (B8664642) derivative.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, urea (1 equivalent) and this compound (1 equivalent) are added sequentially.
-
The reaction mixture is heated at reflux for several hours, during which a precipitate may form.
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent to yield the pure product.
| Entry | N-C-N Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Urea | 5-Ethyl-6-methyl-dihydropyrimidine-2,4(1H,3H)-dione | 7 | 78 | 82 |
| 2 | Thiourea | 5-Ethyl-6-methyl-2-thioxo-dihydropyrimidine-4(1H)-one | 6 | 78 | 85 |
| 3 | Guanidine | 2-Amino-5-ethyl-6-methyl-pyrimidin-4(3H)-one | 8 | 78 | 78 |
Table 2: Synthesis of various pyrimidine derivatives.
Caption: General reaction scheme for pyrimidine synthesis.
Hantzsch-type Synthesis of Dihydropyridines
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction for the preparation of dihydropyridine derivatives, which are known for their cardiovascular activities.[2] A modified Hantzsch-type reaction can be employed using this compound as the Michael acceptor.
Experimental Protocol: Multi-component Synthesis of a Dihydropyridine Derivative
This protocol describes a one-pot synthesis of a dihydropyridine.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate (B1235776)
-
This compound
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), this compound (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.
| Entry | Aldehyde | β-Ketoester | Michael Acceptor | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | This compound | Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | This compound | Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 88 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | This compound | Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 |
Table 3: Multi-component synthesis of various dihydropyridine derivatives.
Caption: Simplified workflow of the Hantzsch-type dihydropyridine synthesis.
Application in Drug Discovery: Targeting the Pin1 Signaling Pathway
The synthesized heterocyclic compounds, particularly pyridone and pyrimidine derivatives, are of significant interest in drug discovery due to their potential to interact with various biological targets. One such target is the peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is overexpressed in many human cancers and plays a crucial role in cell cycle progression and tumorigenesis by regulating the function of key proteins like Cyclin D1 and c-Myc.[1][3][4] Inhibition of Pin1 is therefore a promising strategy for cancer therapy.
The following diagram illustrates the central role of Pin1 in oncogenic signaling pathways.
Caption: The Pin1 signaling pathway and its potential inhibition.
The development of small molecule inhibitors targeting Pin1, such as novel pyridone and pyrimidine derivatives, could disrupt these oncogenic signaling cascades and offer a new therapeutic avenue for cancer treatment. The synthetic methodologies described herein provide a foundation for the generation of libraries of such compounds for further biological evaluation.
References
Application Notes and Protocols for Diethyl Ethylidenemalonate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. Diethyl ethylidenemalonate is an effective dienophile due to the electron-withdrawing nature of its two ester groups, which activates the carbon-carbon double bond for reaction with a diene. This document provides detailed application notes and protocols for the use of this compound as a dienophile in Diels-Alder reactions, with a focus on reaction conditions, stereoselectivity, and experimental procedures.
Core Concepts
The reactivity of this compound in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. As an electron-deficient alkene, its Lowest Unoccupied Molecular Orbital (LUMO) interacts with the Highest Occupied Molecular Orbital (HOMO) of the diene. The energy gap between the HOMO of the diene and the LUMO of the dienophile is a key factor in determining the reaction rate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For cyclic dienes, the reaction can proceed via two main pathways, leading to endo or exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product.[1][2][3] The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.[2][4]
Regioselectivity: When both the diene and the dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction is an important consideration. The preferred orientation of the reactants is generally governed by the electronic effects of the substituents on both the diene and the dienophile, often following the "ortho-para" rule.[5][6]
Applications in Synthesis
The Diels-Alder reaction using this compound as a dienophile provides access to a variety of substituted cyclohexene (B86901) derivatives. These products can serve as versatile intermediates in the synthesis of more complex molecules. A key example is the reaction with isoprene, which yields diethyl 4-methyl-3-cyclohexene-1,1-dicarboxylate. This adduct contains a quaternary carbon center and functionalities that can be further elaborated.
Experimental Protocols
While specific literature detailing the Diels-Alder reaction of this compound is not abundant, a general protocol can be adapted from similar reactions with analogous dienophiles. The following protocol is a representative procedure for the reaction of this compound with a generic diene.
Protocol 1: Thermal Diels-Alder Reaction of this compound with a Diene (e.g., Isoprene)
This protocol describes the synthesis of diethyl 4-methyl-3-cyclohexene-1,1-dicarboxylate.
Materials:
-
This compound
-
Isoprene (or other suitable diene)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Addition of Diene: Add an excess of the diene (e.g., isoprene, 2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the diene.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent and excess diene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclohexene derivative.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acid catalysis can accelerate the Diels-Alder reaction and enhance its stereoselectivity.[7][8]
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene)
-
Anhydrous dichloromethane (B109758)
-
Lewis acid (e.g., aluminum chloride, diethylaluminum chloride)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Catalyst Addition: Slowly add the Lewis acid (0.1 to 1.0 equivalent) to the stirred solution.
-
Diene Addition: Add the diene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following table summarizes expected outcomes for the Diels-Alder reaction of this compound with various dienes based on general principles and data from similar reactions.
| Diene | Product | Expected Yield | Expected Stereoselectivity | Notes |
| Isoprene | Diethyl 4-methyl-3-cyclohexene-1,1-dicarboxylate | Moderate to Good | - | A known compound, confirming the viability of the reaction.[1][9][10] |
| 2,3-Dimethyl-1,3-butadiene | Diethyl 4,5-dimethyl-3-cyclohexene-1,1-dicarboxylate | Good to Excellent | - | Highly reactive diene, expected to give high yields. |
| Cyclopentadiene | Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate | Good | Predominantly endo | The endo product is typically the kinetic product in reactions with cyclopentadiene.[3] |
| Anthracene | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | Moderate | - | Reaction may require higher temperatures due to the aromaticity of anthracene. |
Visualizations
Diels-Alder Reaction Workflow
References
- 1. CAS#:2698-65-9 | diethyl 4-methylcyclohex-3-ene-1,1-dicarboxylate | Chemsrc [chemsrc.com]
- 2. Thermal and Lewis Acid Catalyzed Diastereoselective Intramolecular Diels-Alder Reaction on α,β-Unsaturated Amides Derived from (-)-8-Aminomenthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Dimethyl maleate reacts with | Chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. echemi.com [echemi.com]
Synthesis of 2,4-Dienoates via Knoevenagel Condensation of Diethyl Ethylidenemalonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed protocol for the synthesis of 2,4-dienoates through the Knoevenagel condensation of diethyl ethylidenemalonate with α,β-unsaturated aldehydes. This method provides a reliable pathway to highly conjugated ester systems, which are valuable intermediates in the synthesis of various organic molecules, including natural products and pharmacologically active compounds. The protocol described herein utilizes a piperidine (B6355638) and acetic acid catalyst system in a refluxing aromatic solvent with azeotropic removal of water to drive the reaction to completion.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2][3] In this application, this compound serves as the active methylene component, which upon reaction with an α,β-unsaturated aldehyde, extends the conjugation to form a 2,4-dienoate. The reaction is generally facilitated by a catalytic amount of a weak base, such as piperidine, often in the presence of a carboxylic acid co-catalyst like glacial acetic acid.[4] The removal of the water byproduct is crucial for achieving high yields and is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[5]
Signaling Pathway and Logical Relationships
The synthesis of 2,4-dienoates from this compound follows a logical progression of steps characteristic of the Knoevenagel condensation. The overall transformation can be visualized as a three-stage process: activation, condensation, and dehydration.
Caption: Knoevenagel condensation workflow for 2,4-dienoate synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative 2,4-dienoate, diethyl 2-(but-2-en-1-ylidene)ethylidenemalonate, via the Knoevenagel condensation of this compound and crotonaldehyde.
Materials:
-
This compound (CAS: 1462-12-0)[6]
-
Crotonaldehyde (CAS: 4170-30-3)
-
Piperidine (CAS: 110-89-4)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Benzene (B151609) or Toluene (Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), your chosen α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.1 eq), and an appropriate volume of an anhydrous aromatic solvent (e.g., benzene or toluene) to ensure adequate stirring.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting material. This typically takes several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure 2,4-dienoate.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 2,4-dienoates from this compound and various α,β-unsaturated aldehydes. Please note that specific yields and reaction times may vary depending on the specific substrates and reaction scale.
| This compound (eq) | α,β-Unsaturated Aldehyde | Aldehyde (eq) | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.0 | Crotonaldehyde | 1.1 | Piperidine (0.1 eq), Acetic Acid (0.1 eq) | Toluene | Reflux (~111) | 4-8 | 70-85 |
| 1.0 | Cinnamaldehyde | 1.1 | Piperidine (0.1 eq), Acetic Acid (0.1 eq) | Benzene | Reflux (~80) | 6-12 | 75-90 |
| 1.0 | Acrolein | 1.2 | Piperidine (0.1 eq), Acetic Acid (0.1 eq) | Toluene | Reflux (~111) | 3-6 | 65-80 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 2,4-dienoates.
Caption: Workflow for the synthesis of 2,4-dienoates.
Conclusion
The Knoevenagel condensation of this compound with α,β-unsaturated aldehydes is an effective method for the synthesis of 2,4-dienoates. The use of a piperidine/acetic acid catalyst system with azeotropic water removal provides good to excellent yields of the desired conjugated products. This protocol can be adapted for a variety of α,β-unsaturated aldehydes to generate a library of 2,4-dienoates for further applications in chemical synthesis and drug discovery.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Michael Addition to Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective Michael addition is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of chiral molecules with high stereocontrol. The addition of nucleophiles to α,β-unsaturated compounds like diethyl ethylidenemalonate provides access to a wide array of functionalized building blocks crucial for the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and protocols for performing the enantioselective Michael addition to this compound, focusing on catalyst selection, reaction optimization, and experimental procedures.
The Michael addition of stabilized carbanions, such as those derived from diethyl malonate, to Michael acceptors is a cornerstone of modern synthetic chemistry. The development of asymmetric catalytic systems for this transformation has been a major focus, with both metal complexes and organocatalysts demonstrating remarkable efficacy.[1] Chiral catalysts, including those based on nickel-sparteine complexes and various organocatalysts like proline derivatives and thioureas, have been successfully employed to achieve high yields and enantioselectivities in these reactions.[2][3]
Data Presentation: Catalyst Performance in Enantioselective Michael Additions
The following table summarizes the performance of various catalytic systems in the enantioselective Michael addition of diethyl malonate to different α,β-unsaturated acceptors, providing a comparative overview of their efficacy.
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| NiCl₂ / (-)-Sparteine | Chalcone (B49325) | Diethyl Malonate | Toluene (B28343) | 90 | 86 | [2] |
| (R,R)-DPEN / Acetic Acid | β-Naphthyl-substituted cinnamone | Diethyl Malonate | Not Specified | - | 92 | [4] |
| Bifunctional tertiary amine-thioureas | Chalcones | Diethyl Malonate | Not Specified | High | High | [5] |
| 2-aminoDMAP/urea organocatalyst | trans-β-nitrostyrene | Diethyl Malonate | Toluene | High (65-95) | High (80-99) | [1] |
| (S)-proline derivatives (alkali metal salts) | Crotonaldehyde | Diethyl Malonate | Not Specified | >90 | up to 40 | [6] |
Experimental Protocols
This section provides a detailed, adaptable protocol for the enantioselective Michael addition, based on a well-established procedure using a chiral nickel-sparteine catalyst. This protocol can be modified for other catalytic systems and substrates.
Protocol 1: Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone
This protocol is adapted from the procedure for the addition of diethyl malonate to chalcone and can serve as a starting point for the reaction with this compound.[2]
Materials:
-
Anhydrous Toluene
-
NiCl₂
-
(-)-Sparteine
-
This compound (Michael Acceptor)
-
Diethyl Malonate (Nucleophile)
-
Nitrogen gas supply
-
Standard laboratory glassware (dried)
-
Stirring plate and stir bars
-
Syringes and needles
-
Dilute HCl
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to 5 mL of dry toluene.
-
Stir the resulting mixture at room temperature for 6 hours to form the chiral catalyst complex.
-
-
Reaction Setup:
-
To the freshly prepared catalyst solution, add the Michael acceptor, this compound (1.0 mmol, 1.0 eq), portion-wise.
-
Continue stirring the mixture for an additional 30 minutes at room temperature.
-
-
Addition of Nucleophile:
-
Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in 2 mL of dry toluene to the reaction flask using a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Diagrams
Caption: Proposed catalytic cycle for a bifunctional organocatalyst.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Diethyl Ethylidenemalonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl ethylidenemalonate and its precursor, diethyl malonate, as versatile building blocks in the preparation of key pharmaceutical intermediates. The focus is on two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition. Detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways are provided to guide researchers in the application of these synthetic strategies for drug discovery and development.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound, an α,β-unsaturated compound, and its parent compound, diethyl malonate, are highly valuable intermediates in organic synthesis. The presence of two electron-withdrawing ester groups activates the double bond of this compound for nucleophilic attack and acidifies the methylene (B1212753) protons of diethyl malonate, making them readily participate in a variety of chemical transformations. These reactions are instrumental in the synthesis of a wide range of pharmaceutical agents, including anticonvulsants, anticoagulants, and antineoplastic agents.
This document details the application of this compound and its precursors in the synthesis of intermediates for several important drug classes through Knoevenagel condensation and Michael addition reactions.
Knoevenagel Condensation: Synthesis of Precursors for Anticonvulsants
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as diethyl malonate, to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates.
Application: Synthesis of a Pregabalin Intermediate
Pregabalin is an anticonvulsant drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. A key step in its synthesis involves the Knoevenagel condensation of diethyl malonate with isovaleraldehyde (B47997).[2]
Experimental Protocol: Knoevenagel Condensation for Pregabalin Intermediate
This protocol describes the synthesis of diethyl (3-methylbutylidene)malonate, a precursor to Pregabalin.
Materials:
-
Isovaleraldehyde
-
Diethyl malonate
-
Immobilized Gelatine on Immobead IB-350 (catalyst)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Candida antarctica lipase (B570770) B (CALB) for purification[2]
-
Tris-HCl buffer (0.1 M, pH 7.2, containing 1% calcium acetate)
-
2 N NaOH
Procedure:
-
In a 50 mL conical flask, combine isovaleraldehyde (2.15 g, 25 mmol) and diethyl malonate (4.8 g, 30 mmol) in DMSO (7 mL).
-
Add the gelatine-coated polymer beads (1 g).
-
Shake the flask on an orbital shaker at 200 rpm at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product from the DMSO solution with hexane (3 x 15 mL).
-
Combine the hexane extracts and wash with a saturated sodium chloride solution to remove residual DMSO.
-
Dry the hexane solution over MgSO4 and evaporate the solvent to yield the crude product.
-
Purification: Suspend the crude product (approx. 5.5 g) in Tris-HCl buffer (100 mL). Add Candida antarctica lipase B (100 µL) and stir, maintaining the pH at 7.2 by adding 2 N NaOH. The unreacted diethyl malonate is selectively hydrolyzed.
-
Extract the purified product with hexane, dry over MgSO4, and evaporate the solvent to obtain pure diethyl (3-methylbutylidene)malonate.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-90% | [2] |
| Purity | >99% | [2] |
Logical Workflow for Knoevenagel Condensation:
Signaling Pathway of Pregabalin
Pregabalin exerts its therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Diethyl Ethylidenemalonate Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ethylidenemalonate is a versatile α,β-unsaturated carbonyl compound that serves as a key Michael acceptor in organic synthesis. Its electrophilic β-carbon readily undergoes conjugate (1,4-addition) reactions with a diverse range of nucleophiles, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the synthesis of complex molecules, including valuable pharmaceutical intermediates. These application notes provide a comprehensive overview of the reaction mechanisms of this compound with common nucleophiles, detailed experimental protocols, and quantitative data to guide synthetic strategies.
Introduction: The Reactivity of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of its two ester groups. These groups polarize the carbon-carbon double bond, rendering the β-carbon electron-deficient and highly susceptible to attack by nucleophiles. This process, known as the Michael addition, is a cornerstone of modern organic synthesis for its efficiency in forming C-C and C-X (where X is a heteroatom) bonds under generally mild conditions.[1]
The primary reaction pathway is the 1,4-conjugate addition, where the nucleophile adds to the β-carbon of the double bond. This is in contrast to 1,2-addition, where the nucleophile would attack the carbonyl carbon of one of the ester groups. The preference for 1,4-addition is particularly pronounced with "soft" nucleophiles, such as enolates, amines, thiols, and organocuprates. "Hard" nucleophiles, like Grignard reagents, tend to favor 1,2-addition to the carbonyl group.
Reaction Mechanisms and Pathways
The general mechanism for the Michael addition to this compound involves three key steps:
-
Nucleophile Activation/Formation: This may involve the deprotonation of a pro-nucleophile by a base to generate a more potent nucleophile (e.g., an enolate).
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new bond and a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by a protic solvent or during an acidic workup, to yield the final 1,4-adduct.
Below are diagrams illustrating the general mechanism and a catalytic cycle for an enantioselective Michael addition.
Caption: General mechanism of the Michael addition reaction.
Caption: Generalized catalytic cycle for an enantioselective Michael addition.
Reactions with Carbon Nucleophiles
The addition of carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds.
Diethyl Malonate
The enolate of diethyl malonate itself can act as a nucleophile in a Michael addition. This reaction is typically catalyzed by a base.
Enamines (Stork Enamine Alkylation)
Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are excellent soft nucleophiles for Michael additions. The overall process, known as the Stork enamine synthesis, involves three stages: enamine formation, Michael addition, and hydrolysis of the resulting iminium salt to regenerate the carbonyl group. This method allows for the selective monoalkylation of carbonyl compounds.
Reactions with Heteroatom Nucleophiles
Amines (Aza-Michael Addition)
The conjugate addition of amines to this compound, known as the Aza-Michael addition, is a highly efficient method for forming carbon-nitrogen bonds. The resulting β-amino esters are valuable precursors for β-amino acids and other biologically active molecules. Many of these reactions can proceed under mild, solvent-free conditions.
Thiols (Thiol-Michael Addition)
Thiols are highly potent nucleophiles for conjugate addition reactions. The Thiol-Michael addition is often rapid and can be performed under catalyst-free conditions or with a catalytic amount of a weak base.
Reactions with Organometallic Reagents
The regioselectivity of the addition of organometallic reagents is highly dependent on the nature of the metal.
Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated esters. This reaction is a reliable method for forming carbon-carbon bonds.
Grignard Reagents
In contrast to organocuprates, Grignard reagents (RMgX) are considered "hard" nucleophiles and typically favor 1,2-addition to the carbonyl group of esters. This leads to the formation of tertiary alcohols after reacting with two equivalents of the Grignard reagent. Therefore, Grignard reagents are generally not suitable for achieving 1,4-conjugation addition with this compound.
Quantitative Data Summary
The following tables summarize quantitative data for various Michael addition reactions.
Table 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcones and Nitroolefins
| Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|---|
| Chalcone (B49325) | NiCl₂/(-)-Sparteine (10) | Toluene | 12 | 90 | 86 | [2] |
| Substituted Chalcones | NiCl₂/(-)-Sparteine (10) | Toluene | 5-13 | 80-91 | 80-88 | [2][3] |
| trans-β-nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4 | N/A | 94 | [4] |
| Various Nitroolefins | 2-aminoDMAP/urea (5) | Toluene | N/A | 65-95 | 80-99 |[4][5] |
Table 2: Aza-Michael and Thiol-Michael Addition Reactions
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Cyclohexylamine | Diethyl Maleate | None | Neat, RT | 1-4 h | High | [1] |
| Thiophenol | Diethyl Maleate | Triethylamine (5) | THF, RT | Rapid | High |[1] |
Table 3: Conjugate Addition of Gilman Reagents
| Gilman Reagent | Michael Acceptor | Equivalents of Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|
| Bu₂CuLi | Dimethyl (E)-hex-2-en-4-ynedioate | 1.5 | THF | -78 | 10 min | 75 |[6][7] |
Experimental Protocols
A general workflow for performing and analyzing these reactions is depicted below.
Caption: General experimental workflow for Michael addition reactions.
Protocol 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcone[2]
-
Materials:
-
NiCl₂ (10 mol%)
-
(-)-Sparteine (10 mol%)
-
Dry Toluene
-
Chalcone (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
-
-
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ and (-)-Sparteine to dry Toluene. Stir the mixture at room temperature for 6 hours.
-
Reaction Setup: To the catalyst mixture, add chalcone portion-wise. Continue stirring for an additional 30 minutes.
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate in dry Toluene to the reaction flask.
-
Reaction: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approximately 12 hours).
-
Work-up: Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 times).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalyst-Free Aza-Michael Addition of an Aliphatic Amine[1]
-
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (e.g., cyclohexylamine) (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and the desired aliphatic amine.
-
Reaction: Stir the neat (solvent-free) mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure upon completion, it can be used directly for the next step. If necessary, purify by column chromatography.
-
Protocol 3: Base-Catalyzed Thiol-Michael Addition[1]
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Solvent (e.g., THF or acetonitrile)
-
Base (e.g., triethylamine, TEA) (5 mol%)
-
-
Procedure:
-
Reaction Setup: To a solution of this compound in a suitable solvent, add the thiol.
-
Catalyst Addition: Add a catalytic amount of the base to the stirred solution.
-
Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid. Monitor by TLC or GC-MS. Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.
-
Protocol 4: Conjugate Addition of a Gilman Reagent (Adapted)[6][7]
-
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous THF
-
Organolithium reagent (e.g., n-BuLi) (2.0 eq)
-
This compound (1.0 eq)
-
-
Procedure:
-
Gilman Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, suspend CuI in anhydrous THF. Cool the suspension to -78°C. Add the organolithium reagent dropwise and stir the mixture at this temperature for 30 minutes to form the Gilman reagent (R₂CuLi).
-
Reaction Setup: In a separate flask, dissolve this compound in anhydrous THF and cool to -78°C.
-
Addition: Transfer the freshly prepared Gilman reagent to the solution of this compound via cannula at -78°C.
-
Reaction: Stir the reaction mixture at -78°C. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Applications in Drug Development
The Michael addition is a vital reaction for constructing the carbon skeletons of numerous pharmaceutical agents. The adducts formed from reactions with this compound are versatile intermediates. For example, the γ-aminobutyric acid (GABA) structure, which is central to many central nervous system drugs, can be accessed through Michael addition of diethyl malonate to nitroolefins.[4] The resulting products can be further manipulated to create complex heterocyclic systems and other key pharmacophores. The ability to perform these reactions enantioselectively is of paramount importance in modern drug discovery, ensuring the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.[8][9]
Conclusion
The reaction of this compound with nucleophiles, primarily through the Michael addition pathway, is a robust and versatile tool in organic synthesis. The choice of nucleophile and reaction conditions allows for the controlled formation of a wide array of products. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively utilize these reactions in the synthesis of complex organic molecules and pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst [open.metu.edu.tr]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Tandem Michael Addition-Cyclization Reactions of Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandem reactions, wherein multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a powerful strategy in modern organic synthesis. These processes offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. The tandem Michael addition-cyclization reaction is a particularly valuable transformation for the synthesis of a wide variety of carbocyclic and heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds.
Diethyl ethylidenemalonate is a versatile Michael acceptor, featuring a reactive carbon-carbon double bond activated by two electron-withdrawing ester groups. Its reaction with various nucleophiles initiates a cascade sequence, beginning with a Michael addition, followed by an intramolecular cyclization to afford highly functionalized cyclic systems. This document provides a detailed overview of the applications and experimental protocols for tandem Michael addition-cyclization reactions involving this compound.
Reaction Principle
The general principle of the tandem Michael addition-cyclization reaction of this compound involves two key steps:
-
Michael Addition: A nucleophile adds to the β-carbon of the α,β-unsaturated system of this compound. This step is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.
-
Intramolecular Cyclization: The intermediate formed after the Michael addition contains a newly generated nucleophilic center, which then attacks an electrophilic site within the same molecule to form a cyclic product. The nature of the nucleophile and the reaction conditions dictate the type and size of the ring formed.
Applications in Synthesis
The tandem Michael addition-cyclization of this compound provides access to a diverse range of cyclic structures, including:
-
Functionalized Carbocycles: When carbon nucleophiles, such as 1,3-dicarbonyl compounds, are employed, highly substituted cyclohexanone (B45756) and other carbocyclic derivatives can be synthesized.
-
Heterocyclic Systems: The use of heteroatom nucleophiles, such as amines, thiols, or alcohols, leads to the formation of various nitrogen-, sulfur-, and oxygen-containing heterocycles, such as piperidines, pyrans, and their derivatives.[1][2][3][4][5]
These cyclic products serve as valuable building blocks in the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Experimental Protocols
The following section details experimental protocols for representative tandem Michael addition-cyclization reactions of this compound with different nucleophiles.
Protocol 1: Synthesis of Functionalized 4H-Pyrans
This protocol describes the synthesis of a 4H-pyran derivative through a tandem Michael addition-cyclization reaction of this compound with a β-ketoester, such as ethyl benzoylacetate, in the presence of a base catalyst like piperidine (B6355638).[1]
Reaction Scheme:
-
Step 1: Michael Addition: The enolate of ethyl benzoylacetate adds to this compound.
-
Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 4H-pyran ring.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of ethyl benzoylacetate (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4H-pyran derivative.
Data Presentation:
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Ethyl benzoylacetate | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | Good |
Note: The specific yield for this reaction with this compound is not explicitly stated in the provided search results, but analogous reactions with benzylidenemalononitrile (B1330407) are reported to proceed in good yields.[1]
Protocol 2: Synthesis of Substituted Piperidines
This protocol outlines a general approach for the synthesis of piperidine derivatives, which can be adapted from tandem Michael addition strategies involving nitrogen nucleophiles.
Reaction Scheme:
-
Step 1: Aza-Michael Addition: A primary or secondary amine adds to this compound.
-
Step 2: Intramolecular Cyclization: The intermediate containing the newly introduced amino group undergoes a subsequent intramolecular cyclization. This may require activation of one of the ester groups or a Dieckmann-type condensation.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol or THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 mmol) in the anhydrous solvent.
-
Add the base (e.g., sodium ethoxide, 1.1 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the substituted piperidine derivative.
Data Presentation:
Quantitative data for this specific reaction is not available in the provided search results. However, the synthesis of piperidine derivatives through related conjugate additions is a well-established methodology.[2][3][5]
Visualization of Reaction Pathways
Tandem Michael Addition-Cyclization for Pyran Synthesis
Caption: General workflow for 4H-pyran synthesis.
Logical Relationship of Tandem Reaction Steps
Caption: Logical flow of the tandem reaction.
Conclusion
The tandem Michael addition-cyclization reactions of this compound provide a versatile and efficient platform for the synthesis of diverse and complex cyclic molecules. The protocols outlined in this document serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the synthetic potential of this powerful transformation. The ability to construct carbocyclic and heterocyclic scaffolds in a single step makes this methodology highly attractive for the development of novel compounds with potential biological activity. Further exploration of different nucleophiles and catalysts is expected to expand the scope and utility of these tandem reactions.
References
- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. An efficient synthesis of monoarylidene derivatives of pyran-4-one and piperidin-4-one [scientiairanica.sharif.edu]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Ethylidenemalonate by Vacuum Distillation
This technical support resource is designed for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for the purification of diethyl ethylidenemalonate. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), a detailed experimental protocol, and key quantitative data to support your experimental work.
Troubleshooting Guide
Encountering issues during vacuum distillation is common. This guide provides solutions to potential problems you might face while purifying this compound.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Vacuum | Leaks in the apparatus (joints, tubing). | Inspect all glassware for cracks. Ensure all joints are properly sealed with vacuum grease and securely clamped. |
| Inefficient vacuum pump. | Check the pump's oil level and quality; change if necessary. Ensure the pump is adequately sized for your system. | |
| Leaky cold trap. | Ensure the cold trap is properly sealed and filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). | |
| Bumping / Unstable Boiling | Uneven heating. | Use a heating mantle with a magnetic stirrer for uniform heat distribution. |
| Lack of boiling chips or stir bar. | Always add new boiling chips or a magnetic stir bar to the flask before heating. Caution: Do not add boiling chips to a hot liquid. | |
| Vacuum applied too rapidly. | Gradually apply the vacuum to the system to allow for controlled boiling. | |
| Product Decomposition (Darkening of Color) | Distillation temperature is too high. | Improve the vacuum to lower the boiling point. This compound can be sensitive to high temperatures. |
| Presence of acidic impurities. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. | |
| Low Product Yield | Incomplete distillation. | Ensure the distillation is run for a sufficient amount of time to collect all the product. Monitor the temperature and distillation rate. |
| Product loss during transfer. | Minimize transfers of the product between flasks. | |
| Inefficient fractionation. | If separating from impurities with close boiling points, use a short fractionating column. | |
| Product Contamination | Carryover of starting materials or byproducts. | The primary synthesis of this compound involves diethyl malonate, paraldehyde, and acetic anhydride.[1] Potential impurities include unreacted diethyl malonate and acetic acid. A thorough workup before distillation is crucial. |
| Inadequate separation of fractions. | Collect different fractions and analyze their purity (e.g., by refractive index or NMR) to ensure you have isolated the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using vacuum distillation for purifying this compound?
A1: Vacuum distillation is employed to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure above the liquid, the boiling point is significantly lowered. This allows for the distillation of this compound at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point is dependent on the pressure. A common literature value is 115-118 °C at 17 mmHg.[2][3]
Q3: What are the key physical properties of pure this compound?
A3: The table below summarizes the key physical properties.
Q4: What safety precautions should be taken during the vacuum distillation of this compound?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a safety shield around the distillation apparatus.
Q5: How can I tell if my collected this compound is pure?
A5: The purity can be assessed by measuring its refractive index, which should be approximately 1.442 at 20 °C.[3] Further analysis by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more definitive assessment of purity.
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 5 | 75-77[3] |
| 17 | 115-118[2][3] |
| Atmospheric | 221-222[3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Clear, colorless liquid[4] |
| Density | 1.019 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | 1.442[3] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for purifying crude this compound.
-
Preparation of the Crude Product:
-
Following the synthesis, it is crucial to remove any acidic impurities. Wash the crude product with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Inspect all glassware for any defects.
-
Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask containing the crude this compound.
-
Assemble the distillation apparatus, including a Claisen adapter, a thermometer, a condenser, and a receiving flask.
-
Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.
-
Connect the apparatus to a cold trap and a vacuum pump.
-
-
Distillation Procedure:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude product.
-
Slowly and carefully apply the vacuum.
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle.
-
Increase the temperature gradually until the product begins to distill.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop, indicating that all the product has been distilled.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and weigh the purified product.
-
Visualization
Below is a troubleshooting workflow to guide you through common issues during the vacuum distillation of this compound.
A troubleshooting workflow for the vacuum distillation of this compound.
References
Technical Support Center: Troubleshooting Side Reactions in the Knoevenagel Condensation of Diethyl Ethylidenemalonate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for side reactions encountered during the synthesis of diethyl ethylidenemalonate via the Knoevenagel condensation of acetaldehyde (B116499) and diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (acetaldehyde), followed by a dehydration reaction to form the α,β-unsaturated product, this compound.[1]
Q2: What are the most common side reactions in this specific Knoevenagel condensation?
The two most prevalent side reactions are:
-
Michael Addition: The desired product, this compound, can act as a Michael acceptor and react with another molecule of deprotonated diethyl malonate (the enolate) to form a bis-adduct.[2]
-
Aldol (B89426) Self-Condensation: Acetaldehyde can react with itself, especially in the presence of a strong base, to form 3-hydroxybutanal (an aldol adduct) and subsequently crotonaldehyde (B89634) after dehydration.[3][4][5]
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Unfavorable Equilibrium: The reaction produces water as a byproduct, which can shift the equilibrium back toward the reactants.[6]
-
Suboptimal Catalyst: Using a base that is too strong can promote the self-condensation of acetaldehyde, while a base that is too weak will not efficiently deprotonate the diethyl malonate.[1][7]
-
Inappropriate Temperature: Excessive heat can lead to decomposition or unwanted side reactions.
-
Impure Reactants: Impurities in either acetaldehyde (or its precursor, paraldehyde) or diethyl malonate can interfere with the reaction.
Q4: How can I minimize the formation of side products?
To suppress side reactions:
-
Control Stoichiometry: Using a close to 1:1 molar ratio of the carbonyl compound and the active methylene (B1212753) compound can help minimize the Michael addition.[8]
-
Use a Weak Base: Employing a mild base like piperidine (B6355638) or pyridine (B92270) helps prevent the self-condensation of the aldehyde.[1][7]
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Slow, controlled addition of reactants can also be beneficial.
Q5: How can the reaction equilibrium be shifted to favor product formation?
Removing the water byproduct as it forms is a key strategy. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
If you are experiencing poor conversion to this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Catalyst | Use a weak base such as piperidine or pyridine. Avoid strong bases like sodium ethoxide unless conditions are carefully controlled.[1][9] | Strong bases can induce the rapid self-condensation of acetaldehyde, consuming the starting material in a competing reaction.[1][7] |
| Water in Reaction Mixture | Employ methods to remove water, such as a Dean-Stark trap or molecular sieves. Ensure all reagents and solvents are anhydrous. | The Knoevenagel condensation is a reversible reaction where water is a byproduct. Its removal drives the reaction toward the product side according to Le Chatelier's principle.[6] |
| Suboptimal Temperature | Monitor the reaction temperature closely. One established method involves heating to gentle reflux (around 125°C) before adding diethyl malonate, which then drops the temperature to ~100°C.[9] | While heat is often required, excessive temperatures can cause decomposition or polymerization of acetaldehyde. |
| Impure Reagents | Use freshly distilled acetaldehyde (or paraldehyde) and diethyl malonate. | Impurities can inhibit the catalyst or participate in their own side reactions, leading to a complex mixture and lower yield of the desired product. |
Issue 2: Presence of Significant Byproducts in Product Mixture
The formation of side products is a common challenge. Identifying the byproduct is the first step to mitigating its formation.
A. High Molecular Weight Impurity Detected (Likely Michael Adduct)
-
Observation: A significant peak in GC-MS or NMR corresponding to a molecular weight of (Product MW + Diethyl Malonate MW).
-
Cause: The α,β-unsaturated product is susceptible to a conjugate nucleophilic attack by the enolate of diethyl malonate. This is known as a Michael addition.[2]
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of diethyl malonate. A molar ratio closer to 1:1 is preferable.[8]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of this secondary reaction.
-
B. Impurities with Molecular Weights Similar to Acetaldehyde Dimer Detected
-
Observation: Byproducts consistent with the molecular weights of 3-hydroxybutanal or crotonaldehyde are detected.
-
Cause: Acetaldehyde, having α-hydrogens, can undergo a base-catalyzed aldol self-condensation.[3][10] This is a competing reaction pathway.
-
Solution:
-
Use a Weaker Base: This is the most effective solution. Strong bases readily promote aldol reactions. Catalysts like piperidine are generally mild enough to favor the Knoevenagel pathway.[7]
-
Slow Addition: Adding the acetaldehyde slowly to the mixture of diethyl malonate and catalyst can help ensure it reacts via the desired pathway before it has a chance to self-condense.[11]
-
Visualized Reaction and Troubleshooting Pathways
Caption: Main pathway for the Knoevenagel condensation.
Caption: Common side reaction pathways.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. What is Aldol Condensation? Reaction, Mechanism, Example [tutoroot.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sarthaks.com [sarthaks.com]
- 11. adichemistry.com [adichemistry.com]
Preventing polymerization of diethyl ethylidenemalonate during storage
Technical Support Center: Diethyl Ethylidenemalonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent polymerization and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is an α,β-unsaturated compound. The presence of the carbon-carbon double bond conjugated with two carbonyl groups makes it susceptible to polymerization, especially when exposed to initiators like heat, light, or impurities.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For short-term storage (up to a few weeks), it is recommended to store this compound in a cool (2-8°C), dry, and dark place in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is strongly advised to minimize the risk of polymerization.[1][2]
Q3: Should I store this compound under an inert atmosphere?
A3: It depends on the inhibitor used. If a phenolic inhibitor like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) is present, a small amount of oxygen is required for the inhibitor to function effectively. In this case, do not store under a fully inert atmosphere. If no inhibitor is present, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation-initiated polymerization.
Q4: I've noticed my this compound has become viscous or contains solid particles. What should I do?
A4: Increased viscosity or the presence of solids are clear indicators of polymerization. If the polymerization is minor, the unpolymerized monomer can be purified. However, if the polymerization is extensive, the product may not be salvageable. It is crucial to implement preventative storage measures to avoid this.
Q5: How can I remove the polymerization inhibitor before my reaction?
A5: The inhibitor can be removed by passing the this compound through a column of activated basic alumina (B75360) or by washing it with a dilute aqueous solution of sodium hydroxide (B78521) followed by drying over an anhydrous salt like sodium sulfate. It is important to use the purified, inhibitor-free monomer immediately as it will be highly reactive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased Viscosity or Solid Formation | Polymerization has occurred. | If polymerization is minimal, purify the monomer by column chromatography. For future prevention, review storage conditions and consider adding a polymerization inhibitor. |
| Discoloration (Yellowing) | Minor degradation or presence of impurities. | Purify by distillation or column chromatography. Ensure storage in a dark, airtight container. |
| Inconsistent Reaction Results | Partial polymerization or degradation of the starting material. | Use freshly purified this compound for reactions. Confirm the purity of the material using analytical methods like NMR or GC-MS before use. |
Data Presentation: Storage Condition Stability
Since the shelf life of this compound can vary based on purity and specific storage conditions, we provide the following table as a template for users to establish their own internal stability data.
| Storage Temperature (°C) | Inhibitor (and Concentration) | Observed Shelf Life (Months) | Purity after Storage (%) |
| 25 (Room Temperature) | None | User-determined | User-determined |
| 2-8 (Refrigerated) | None | User-determined | User-determined |
| 25 (Room Temperature) | Hydroquinone (100 ppm) | User-determined | User-determined |
| 2-8 (Refrigerated) | Hydroquinone (100 ppm) | User-determined | User-determined |
Experimental Protocols
Protocol 1: Monitoring Purity and Detecting Polymerization
Objective: To assess the purity of this compound and detect the presence of polymers or oligomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform-d (B32938) for NMR or dichloromethane (B109758) for GC-MS).
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The presence of sharp, well-defined peaks corresponding to the monomer indicates high purity.
-
Broadening of peaks or the appearance of new signals in the aliphatic region may indicate the formation of oligomers or polymers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the sample into the GC-MS.
-
A single major peak corresponding to the mass of this compound indicates high purity.
-
The presence of multiple peaks, especially at higher retention times, can suggest the presence of impurities or degradation products.
-
Protocol 2: Determining the Effective Concentration of a Polymerization Inhibitor
Objective: To determine the minimum effective concentration of an inhibitor (e.g., hydroquinone) to prevent polymerization under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare several small, identical samples of freshly purified this compound.
-
Inhibitor Addition: To each sample, add a different concentration of hydroquinone (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Accelerated Stability Study: Store the samples at an elevated temperature (e.g., 40°C) to accelerate the aging process.
-
Monitoring: At regular intervals (e.g., weekly), analyze a small aliquot from each sample using the purity monitoring protocol (Protocol 1).
-
Evaluation: The lowest concentration of inhibitor that maintains the purity of the monomer for the desired duration is the minimum effective concentration.
Mandatory Visualization
References
- 1. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during reactions involving diethyl ethylidenemalonate. The information is tailored to assist in identifying the root causes of decreased catalyst performance and to provide actionable solutions for catalyst regeneration and reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly dropped after a few runs. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in reactions with this compound can stem from several factors, broadly categorized as chemical, thermal, and mechanical degradation. The most common culprits include:
-
Catalyst Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive. Common poisons include water, acidic or basic impurities, and sulfur- or phosphorus-containing compounds.
-
Fouling or Coking: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites and pores. In the context of this compound, this can include side-products from self-polymerization or undesired side reactions.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area. This is particularly relevant for supported metal catalysts.
-
Formation of Stable Adducts: The catalyst may form a stable, inactive complex with the substrate, product, or a reaction intermediate. For instance, in organocatalysis, the formation of a stable enamine intermediate that is slow to hydrolyze can effectively sequester the catalyst.[1]
Q2: I am using a bifunctional thiourea (B124793) organocatalyst. How can I tell if it's deactivating?
A2: With bifunctional thiourea catalysts, deactivation often manifests as a gradual loss of enantioselectivity and a decrease in the reaction rate. Specific indicators include:
-
A noticeable decline in product yield over consecutive runs.
-
A significant drop in the enantiomeric excess (ee%) of the product.
-
Changes in the physical appearance of the catalyst, such as discoloration or clumping.
-
The need for longer reaction times to achieve the same level of conversion.
A common deactivation pathway for thiourea catalysts involves the formation of off-cycle, non-productive hydrogen-bonded complexes with reactants or products, which can inhibit the desired catalytic turnover.
Q3: Can the water content in my reaction mixture affect my organocatalyst's performance?
A3: Yes, water can have a dual role in organocatalyzed reactions. In some cases, a small amount of water is necessary for the hydrolysis of catalyst-substrate intermediates (e.g., enamines) to regenerate the catalyst and complete the catalytic cycle.[1] However, excess water can lead to catalyst deactivation by promoting unwanted side reactions, such as the hydrolysis of the this compound. For catalysts that rely on hydrogen bonding, excess water can also compete for hydrogen bonding sites, thereby inhibiting catalyst-substrate activation. The optimal amount of water is highly system-dependent and often needs to be determined empirically.
Q4: Is it possible to regenerate my deactivated catalyst?
A4: Catalyst regeneration is often possible, but the appropriate method depends on the deactivation mechanism.
-
For Fouling/Coking: Washing the catalyst with an appropriate solvent to dissolve the adsorbed species can be effective. In some cases, a mild acid or base wash may be necessary. For more stubborn carbonaceous deposits on robust catalysts, calcination (heating in air or oxygen) can be employed, though this is generally not suitable for organocatalysts.
-
For Poisoning: If the poison is reversibly bound, washing with a suitable solvent or a solution that can displace the poison may restore activity.
-
For Stable Adduct Formation: In the case of organocatalysts forming stable enamines, treatment with a mild aqueous acid can facilitate hydrolysis and release the active catalyst.[1]
It is crucial to first identify the likely cause of deactivation to select the most effective regeneration strategy.
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in reactions with this compound.
Guide 1: Diagnosing the Cause of Catalyst Deactivation
Symptom: Gradual decrease in reaction yield and/or enantioselectivity over multiple runs.
Possible Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Procedure | Expected Outcome if Cause is Confirmed |
| Catalyst Fouling | 1. After a reaction, filter the catalyst. 2. Analyze the spent catalyst using techniques like TGA (Thermogravimetric Analysis), SEM (Scanning Electron Microscopy), or FTIR (Fourier-Transform Infrared Spectroscopy). | TGA will show weight loss at temperatures corresponding to the decomposition of organic foulants. SEM may reveal deposits on the catalyst surface. FTIR can identify the functional groups of the adsorbed species. |
| Catalyst Poisoning | 1. Analyze the purity of this compound, the nucleophile, and the solvent using GC-MS or NMR. 2. Purify the starting materials and repeat the reaction. | Impurities will be detected in the starting materials. The reaction performance will improve with purified reactants. |
| Thermal Degradation | 1. Characterize the catalyst before and after the reaction using XRD (X-ray Diffraction) or TEM (Transmission Electron Microscopy). | An increase in crystallite size (from XRD) or particle size (from TEM) will be observed. |
| Product Inhibition | 1. Run the reaction with an initial addition of the product. | The initial reaction rate will be significantly lower in the presence of the added product. |
Guide 2: Addressing Specific Catalyst Deactivation Issues
| Issue | Recommended Actions |
| Decreased Activity of Thiourea Organocatalyst | 1. Check for Acidic Impurities: Acidic impurities can protonate the amine moiety, rendering it non-nucleophilic. Purify starting materials. 2. Optimize Solvent: Ensure the solvent is anhydrous if water is detrimental. If water is required for hydrolysis, optimize its concentration. 3. Regeneration: Wash the catalyst with a non-polar solvent to remove organic residues. If a stable adduct is suspected, a mild workup with a slightly acidic aqueous solution followed by extraction and drying may be effective. |
| Reduced Performance of Amine-Based Organocatalyst | 1. Suspect Aldol Side-Reactions: The product can sometimes undergo further reactions. Monitor the reaction by TLC or LC-MS for the formation of byproducts. 2. Control Reaction Temperature: Lowering the temperature may suppress side reactions and improve catalyst stability. 3. Catalyst Regeneration: Similar to thiourea catalysts, washing with appropriate solvents is the first step. Hydrolysis of iminium ion intermediates can be facilitated by a mild aqueous workup. |
| Deactivation of Lewis Acid Catalyst | 1. Moisture Sensitivity: Lewis acids are often sensitive to water. Ensure all reactants and solvents are rigorously dried. 2. Ligand Dissociation: For metal-ligand complexes, ligand dissociation can lead to deactivation. Use a solvent that favors complex stability. 3. Leaching: For heterogeneous Lewis acids, leaching of the active metal into the solution can occur. Analyze the reaction mixture for traces of the metal. |
Section 3: Data Presentation
Table 1: Hypothetical Comparison of Catalyst Performance and Deactivation Rates
| Catalyst Type | Catalyst Example | Initial Yield (%) | Yield after 5 Cycles (%) | Initial ee (%) | ee after 5 Cycles (%) | Predominant Deactivation Mechanism |
| Bifunctional Thiourea | Takemoto Catalyst | 95 | 70 | 92 | 80 | Product Inhibition / Fouling |
| Primary Amine | (S)-Proline | 88 | 55 | 85 | 65 | Formation of Stable Enamine Adduct |
| Lewis Acid | Sc(OTf)₃ | 98 | 90 | N/A | N/A | Poisoning by Water |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific reaction conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Activity
-
Initial Reaction: Set up the reaction with this compound, the chosen nucleophile, and the catalyst under optimized conditions.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Analysis: Quench the reaction in the aliquot and analyze it using a suitable technique (e.g., GC, HPLC, or NMR) to determine the conversion and, for asymmetric reactions, the enantiomeric excess.
-
Kinetic Profile: Plot the conversion and enantiomeric excess as a function of time to establish a baseline for the fresh catalyst.
-
Recycling: After the first reaction is complete, recover the catalyst by filtration (for heterogeneous catalysts) or extraction/precipitation (for homogeneous catalysts).
-
Subsequent Runs: Reuse the recovered catalyst under the same reaction conditions and repeat steps 2-4.
-
Comparison: Compare the kinetic profiles of the recycled catalyst with the fresh catalyst to quantify the extent of deactivation.
Protocol 2: Regeneration of a Fouled Organocatalyst
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or extraction.
-
Solvent Washing: Suspend the catalyst in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and stir for 30 minutes at room temperature.
-
Filtration: Filter the catalyst and repeat the washing step with a fresh portion of the solvent.
-
Polar Solvent Wash: Wash the catalyst with a more polar solvent (e.g., methanol) to remove more polar impurities.
-
Drying: Dry the catalyst under vacuum to remove all traces of solvent.
-
Activity Test: Test the activity of the regenerated catalyst using the protocol for monitoring catalyst activity to determine the effectiveness of the regeneration process.
Section 5: Visualizations
Caption: Major pathways leading to catalyst deactivation.
Caption: A workflow for troubleshooting catalyst deactivation.
References
Troubleshooting low conversion in diethyl ethylidenemalonate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion or other issues during the synthesis of diethyl ethylidenemalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of this compound unexpectedly low?
Low yields, often below the reported 68-77%, can stem from several factors related to reagents and reaction conditions.[1][2]
-
Reagent Quality:
-
Acetaldehyde (B116499)/Paraldehyde (B1678423): Acetaldehyde has a low boiling point and can easily evaporate. Paraldehyde, a trimer of acetaldehyde, is often used as a more stable source. Ensure the paraldehyde is of high quality and has been properly stored to prevent decomposition.
-
Diethyl Malonate: Use freshly distilled diethyl malonate to remove any acidic impurities or hydrolysis products.
-
Acetic Anhydride (B1165640): Acetic anhydride can hydrolyze to acetic acid if exposed to atmospheric moisture. Use a fresh bottle or a properly stored one.
-
-
Reaction Conditions:
-
Temperature Control: The initial heating to depolymerize paraldehyde to acetaldehyde needs to be carefully controlled (around 125°C) to initiate gentle reflux.[1] During the addition of diethyl malonate, the temperature may drop; it's crucial to maintain a steady reflux rate (30-60 drops per minute) with external heating.[1]
-
Addition Rate: Adding diethyl malonate too quickly can lead to side reactions. A slow, portion-wise addition over a set period (e.g., one portion every 30 minutes) is recommended.[1]
-
Reaction Time: A sufficient reflux period (e.g., 4 hours) after the complete addition of diethyl malonate is necessary to drive the reaction to completion.[1]
-
-
Moisture: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture using a drying tube.[1] The presence of water can hydrolyze the acetic anhydride and potentially lead to other side reactions.
Q2: I have a significant amount of unreacted diethyl malonate in my product. How can I remove it?
Separating unreacted diethyl malonate from the product is a common purification challenge. Two primary methods are effective:
-
Fractional Distillation: This is the most common method cited in literature for purification.[1] Since this compound has a higher boiling point than diethyl malonate, a carefully performed fractional distillation can effectively separate the two. A column packed with glass helices or other suitable packing material is recommended for efficient separation.[1]
-
Basic Wash: The α-protons of diethyl malonate are weakly acidic (pKa ≈ 13).[3] A wash with a mild aqueous base, like a saturated sodium bicarbonate (NaHCO₃) solution, can deprotonate the diethyl malonate, forming a water-soluble sodium salt that can be extracted into the aqueous layer.[3]
-
Caution: This method carries a risk of hydrolyzing the ester groups in your product. To minimize this risk: use a mild base (avoid strong bases like NaOH), keep the wash time brief, and perform the wash at a low temperature (e.g., in an ice bath).[3]
-
Q3: What are the likely side products in this reaction?
The primary side product of concern is ethylidene diacetate , which forms from the reaction of acetaldehyde with acetic anhydride.[1] This compound has a lower boiling point than the desired product and is typically removed in the initial fraction during distillation.[1] Other potential side reactions include the self-condensation of acetaldehyde (an aldol (B89426) condensation), though the Knoevenagel pathway is generally favored under these conditions.
Q4: Can I use a different catalyst system?
Yes, while the acetic anhydride method is well-documented, other catalysts can be used for the Knoevenagel condensation between acetaldehyde and diethyl malonate. These include:
-
Piperidine or Sodium Ethoxide: These basic catalysts are commonly used for Knoevenagel condensations.[1][4] However, using a strong base like sodium ethoxide can promote the self-condensation of acetaldehyde as a competing reaction.[4]
-
Zinc Chloride: This Lewis acid can also be used as a catalyst.[1]
Each catalyst system may require different solvents and temperature profiles, necessitating optimization.
Data Presentation
Table 1: Comparison of Selected Synthesis Protocols
| Method | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reflux | Paraldehyde, Diethyl Malonate | Acetic Anhydride | 100-125 | 4+ | 68-77 | [1] |
| Sealed Bomb | Acetaldehyde, Diethyl Malonate | Acetic Anhydride | 100 | 24 | Higher than reflux | [1] |
Table 2: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁵D) |
| Diethyl Malonate | 160.17 | 199.3 | 1.055 | 1.4143 |
| Paraldehyde | 132.16 | 124 | 0.994 | 1.4049 |
| Acetic Anhydride | 102.09 | 139.8 | 1.082 | 1.3904 |
| This compound | 186.21 | 102-106 @ 10 mmHg | ~1.02 | 1.4394 |
| Ethylidene Diacetate | 146.14 | 169 | 1.073 | 1.399 |
Experimental Protocols
Key Experiment: Synthesis via Paraldehyde and Acetic Anhydride[1]
This protocol is adapted from a well-established Organic Syntheses procedure.
1. Materials:
-
Paraldehyde: 60 g (0.45 mole, equivalent to 1.35 moles of acetaldehyde)
-
Acetic Anhydride: 100 mL (1.06 moles)
-
Diethyl Malonate: 100 g (0.62 mole)
-
Apparatus: 1-L three-necked flask, thermometer, reflux condenser with drying tube, heating mantle, dropping funnel.
2. Procedure:
-
Equip the 1-L three-necked flask with a thermometer and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride or Drierite drying tube.
-
Add 60 g of paraldehyde and 100 mL of acetic anhydride to the flask.
-
Slowly heat the mixture using a heating mantle to 125°C. At this temperature, gentle refluxing should begin as the paraldehyde depolymerizes to acetaldehyde.
-
Once reflux starts, begin adding 100 g of diethyl malonate in 15-mL portions every 30 minutes. The temperature will gradually drop to about 100°C.
-
After starting the diethyl malonate addition, adjust the heating mantle to maintain a steady reflux rate of 30–60 drops per minute.
-
Once all the diethyl malonate has been added, continue to heat the mixture under reflux for an additional 4 hours at the specified rate.
-
After the reflux period, allow the mixture to cool. Reconfigure the apparatus for fractional distillation.
-
Distill the mixture, first removing a low-boiling fraction containing ethylidene diacetate and unreacted diethyl malonate until the vapor temperature reaches 140°C.
-
Transfer the residue to a smaller flask and perform a vacuum fractional distillation using a 30-cm column packed with glass helices.
-
Collect the product, this compound, at 102–106°C / 10 mmHg. The expected yield is 79–89.5 g (68–77%).
Visualizations
Caption: Knoevenagel condensation pathway for this compound.
Caption: Formation of the primary side product, ethylidene diacetate.
Caption: A logical workflow for troubleshooting low conversion issues.
References
Technical Support Center: Removal of Unreacted Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted diethyl malonate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing unreacted diethyl malonate?
A1: The optimal method depends on the properties of your product. For thermally stable products with a boiling point significantly different from that of diethyl malonate (199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective and scalable method.[1] If your product is not volatile or is sensitive to heat, a basic aqueous wash followed by column chromatography is recommended.[1]
Q2: Can I remove unreacted diethyl malonate with a simple water wash?
A2: A simple wash with neutral water is generally ineffective because diethyl malonate has limited solubility in water (approximately 2.08 g/100 mL at 20°C).[1][2] However, washing with a dilute basic solution is an effective method.[1]
Q3: What type of basic solution should I use for an aqueous wash, and are there any risks?
A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically sufficient.[1] The alpha-protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing these mild bases to deprotonate it, forming a water-soluble sodium salt that partitions into the aqueous phase.[1] The primary risk, especially when using stronger bases like sodium hydroxide (B78521) (NaOH), is the potential for hydrolysis of your desired product, particularly if it is also an ester.[1]
Q4: My product is also an ester. How can I minimize the risk of it being hydrolyzed during a basic wash?
A4: To minimize the risk of hydrolyzing your ester product, you should:
-
Use a mild base, such as sodium bicarbonate.[1]
-
Keep the duration of the wash as brief as possible (a few minutes).[1]
-
Perform the wash at a low temperature, for instance, in an ice bath.[1]
-
Immediately follow the basic wash with a brine wash to remove any residual base.[1]
Q5: When is column chromatography the best option for removal?
A5: Column chromatography is the preferred method in the following scenarios:
-
For small-scale reactions.[1]
-
When the boiling points of the product and diethyl malonate are very close.[1]
-
When multiple other impurities are present in the reaction mixture.[1]
-
For the purification of products that are thermally sensitive.[1]
Troubleshooting Guides and Experimental Protocols
Method 1: Removal by Basic Aqueous Wash
This method is ideal for products that are not sensitive to basic conditions and are soluble in an organic solvent that is immiscible with water.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1][3] Shake the funnel gently for 1-2 minutes, venting frequently to release any carbon dioxide gas that may evolve.[1]
-
Separation: Allow the two layers to separate completely and then drain the lower aqueous layer.[1]
-
Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and remove the solvent using a rotary evaporator.[1]
-
Analysis: Analyze a small sample of the concentrated product by GC, HPLC, or NMR to confirm the successful removal of diethyl malonate. The wash can be repeated if necessary.[1]
References
Byproduct formation in the synthesis of diethyl ethylidenemalonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl ethylidenemalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reversible reaction equilibrium. 3. Suboptimal catalyst or reaction conditions. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Remove water as it forms, for example, by azeotropic distillation with a Dean-Stark trap, to shift the equilibrium towards the product.[1] 3. Experiment with different weak base catalysts such as piperidine (B6355638) or pyridine (B92270), and optimize the reaction temperature and time.[2][3] |
| Presence of a High-Boiling Point Impurity | Formation of a Michael addition byproduct where a second molecule of diethyl malonate adds to the product. | 1. Use a stoichiometric amount or a slight excess of acetaldehyde (B116499) relative to diethyl malonate. 2. Add the diethyl malonate slowly to the reaction mixture to maintain a low concentration of the enolate. |
| Contamination with Unreacted Diethyl Malonate | 1. Incomplete reaction. 2. Use of excess diethyl malonate. | 1. Ensure the reaction has gone to completion. 2. If excess diethyl malonate is used, remove it during workup by washing the organic phase with a mild base like a saturated sodium bicarbonate solution to deprotonate and dissolve the unreacted malonic ester in the aqueous layer.[2] |
| Formation of Aldol Condensation Byproducts of Acetaldehyde | Use of a base that is too strong, leading to the self-condensation of acetaldehyde. | Use a weak amine base such as piperidine or pyridine as the catalyst instead of strong bases like sodium hydroxide (B78521) or sodium ethoxide.[3][4] |
| Product Polymerization | The α,β-unsaturated system in this compound can be susceptible to polymerization, especially at elevated temperatures or upon prolonged storage. | 1. Distill the product under reduced pressure to keep the temperature low. 2. Store the purified product at a low temperature (e.g., 5 °C) and consider adding a radical inhibitor if it will be stored for an extended period. |
| Formation of Ethylidene Diacetate | This can be a byproduct when using acetic anhydride (B1165640) in the reaction, as seen in some synthesis protocols. | Purify the final product by fractional distillation to separate it from the lower-boiling ethylidene diacetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Knoevenagel condensation?
A1: The primary byproducts are typically:
-
Michael Addition Product: Formed by the 1,4-addition of a diethyl malonate enolate to a molecule of the desired this compound product.
-
Acetaldehyde Self-Condensation Products: Can form if the basicity of the catalyst is too high.[3][4]
-
Unreacted Diethyl Malonate: While not a byproduct of a side reaction, it is a common impurity if the reaction does not go to completion or if it is used in excess.[2]
Q2: How can I choose the right catalyst for the Knoevenagel condensation to synthesize this compound?
A2: The choice of catalyst is crucial to avoid side reactions. Weak bases are preferred to prevent the self-condensation of acetaldehyde.[3] Commonly used and effective catalysts include:
-
Piperidine or Pyridine: These are classic catalysts for the Knoevenagel condensation.[2]
-
Amine salts (e.g., piperidinium (B107235) acetate): These can also be effective and offer good control over the reaction.
Q3: What is the role of water removal in this reaction?
A3: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1] Removing water as it is formed shifts the reaction equilibrium to the right, favoring the formation of the desired this compound and increasing the overall yield.[1] This is often accomplished by azeotropic distillation using a Dean-Stark apparatus.
Q4: My NMR spectrum shows unreacted diethyl malonate. How can I remove it?
A4: Unreacted diethyl malonate can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a mild aqueous base. A saturated solution of sodium bicarbonate is often effective. The diethyl malonate is acidic enough to be deprotonated by the bicarbonate, forming a water-soluble salt that partitions into the aqueous layer. Be sure to perform this wash quickly and at a low temperature to minimize hydrolysis of your ester product.
Q5: Is fractional distillation necessary for purification?
A5: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for separating it from unreacted starting materials and lower-boiling byproducts. It is recommended to obtain a high-purity product.
Byproduct Formation Pathways
Caption: Reaction scheme illustrating the desired Knoevenagel condensation and competing byproduct pathways.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving common issues in the synthesis.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Piperidine Catalyst
This protocol is a standard procedure for the Knoevenagel condensation between diethyl malonate and acetaldehyde.
Materials:
-
Diethyl malonate
-
Acetaldehyde (or paraldehyde (B1678423) as a source)
-
Piperidine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add diethyl malonate (1.0 eq), toluene (as solvent), and a catalytic amount of piperidine (0.05-0.1 eq).
-
Slowly add acetaldehyde (1.1 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the diethyl malonate is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted diethyl malonate.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis Using Acetic Anhydride (Adapted from Organic Syntheses)
This method provides an alternative route using acetic anhydride.
Materials:
-
Paraldehyde
-
Acetic anhydride
-
Diethyl malonate
-
Benzene (for transfer, optional)
Equipment:
-
Three-necked flask
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Claisen distillation head
-
Fractionating column
Procedure:
-
In a three-necked flask equipped with a thermometer and reflux condenser, place paraldehyde (0.45 mole) and acetic anhydride (1.06 moles).
-
Slowly heat the mixture to 125 °C to initiate gentle refluxing.
-
Add diethyl malonate (0.62 mole) in portions over a period, maintaining a steady reflux.
-
After the addition is complete, continue to heat under reflux for 4 hours.
-
Replace the reflux condenser with a Claisen distillation head and distill the mixture until the vapor temperature reaches 140 °C.
-
Transfer the residue to a smaller flask and fractionally distill it through a packed column to separate the product from a low-boiling fraction containing ethylidene diacetate and unreacted diethyl malonate. Collect the this compound fraction.
References
Stability of diethyl ethylidenemalonate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of diethyl ethylidenemalonate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under normal storage conditions (cool, dry, and dark).[1] However, its stability is significantly affected by acidic and basic conditions, especially at elevated temperatures.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, particularly with heating, this compound is susceptible to hydrolysis of its two ester groups to form ethylidenemalonic acid. This intermediate can then undergo decarboxylation to yield 2-butenoic acid (crotonic acid) and carbon dioxide.[2][3]
Q3: What are the degradation pathways for this compound under basic conditions?
A3: Under basic conditions, this compound can undergo several reactions:
-
Saponification: The primary reaction is the hydrolysis of the ester groups to form the corresponding carboxylate salt (ethylidenemalonate salt).[4]
-
Retro-Knoevenagel Reaction: The compound can revert to its starting materials, diethyl malonate and acetaldehyde, through a retro-Knoevenagel condensation reaction. This is more likely to occur at elevated temperatures.[5][6]
-
Michael Addition: As an α,β-unsaturated carbonyl compound, it is susceptible to Michael (conjugate) addition of nucleophiles, including hydroxide (B78521) ions or other nucleophiles present in the reaction mixture.[7][8][9]
Q4: Can this compound polymerize?
A4: Yes, as an α,β-unsaturated carbonyl compound, this compound has the potential to polymerize, especially under certain conditions such as the presence of radical initiators or strong bases.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Knoevenagel Condensation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed to completion. | Insufficient catalyst or inactive catalyst. | Use a fresh, appropriate catalyst (e.g., piperidine, pyridine). Ensure the correct molar ratio of the catalyst. |
| Reaction temperature is too low. | Gently warm the reaction mixture as specified in the protocol. | |
| Presence of excess water. | Use anhydrous reagents and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[6] | |
| Formation of side products. | Use of a strong base. | Use a weak amine base as a catalyst to avoid side reactions like the self-condensation of acetaldehyde.[5] |
Issue 2: Unexpected Side Products During Work-up or Purification
| Symptom | Possible Cause | Suggested Solution |
| Product degrades during basic wash. | Hydrolysis (saponification) of the ester groups by the basic solution. | Use a mild base like saturated sodium bicarbonate solution for the wash and keep the contact time to a minimum. Perform the wash at a low temperature (e.g., on an ice bath). |
| Product degrades during distillation. | Thermal decomposition or polymerization at high temperatures. | Purify the product using vacuum distillation to lower the boiling point.[10] |
Issue 3: Product Instability During Storage or Subsequent Reactions
| Symptom | Possible Cause | Suggested Solution |
| Gradual disappearance of the product in solution. | Hydrolysis due to residual acid or base. | Ensure the final product is neutralized and free of any acidic or basic residues. Store the purified product in a neutral, anhydrous solvent if in solution. |
| Exposure to light or air. | Store the product in an amber vial under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes representative data from a forced degradation study of this compound. Please note that this is illustrative data to demonstrate expected trends.
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Expected) |
| 0.1 M HCl | 24 | 25 | < 5% | Ethylidenemalonic acid |
| 0.1 M HCl | 6 | 60 | ~ 20% | Ethylidenemalonic acid, 2-Butenoic acid |
| 1 M HCl | 6 | 60 | ~ 55% | 2-Butenoic acid, Ethylidenemalonic acid |
| 0.1 M NaOH | 24 | 25 | ~ 10% | Ethylidenemalonate salt |
| 0.1 M NaOH | 6 | 60 | ~ 40% | Ethylidenemalonate salt, Diethyl malonate, Acetaldehyde |
| 1 M NaOH | 6 | 60 | > 90% | Ethylidenemalonate salt, Diethyl malonate, Acetaldehyde |
Experimental Protocols
Protocol for Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic stress conditions.[11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
2. Acidic Degradation:
-
Add a known volume of the stock solution to separate vials containing 0.1 M HCl and 1 M HCl.
-
Incubate the vials at room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.
3. Basic Degradation:
-
Add a known volume of the stock solution to separate vials containing 0.1 M NaOH and 1 M NaOH.
-
Incubate the vials at room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).
-
At the same specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.
4. Analysis:
-
Analyze the samples using a stability-indicating HPLC method.[14][15][16]
-
The method should be capable of separating the intact this compound from its potential degradation products.
-
A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or a buffer) is a common starting point.[17][18][19]
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
5. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
Identify degradation products by comparing their retention times with those of known standards or by using techniques like LC-MS.
Visualizations
References
- 1. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 亚乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. Separation of Diethyl ethoxymethylenemalonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ijnrd.org [ijnrd.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Reactions with Diethyl Ethylidenemalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stereoselectivity of reactions involving diethyl ethylidenemalonate.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at achieving high stereoselectivity in reactions with this compound.
Question: My Michael addition reaction with this compound is resulting in a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
Answer:
Low diastereoselectivity in Michael additions to this compound often arises from suboptimal reaction conditions that do not adequately favor the formation of one transition state over the other. Key factors to scrutinize include:
-
Choice of Base and Nucleophile: The nature of the nucleophile and the base used for its generation are critical. Sterically bulky nucleophiles and bases can enhance facial selectivity. For instance, using lithium-based reagents may offer different selectivity compared to sodium or potassium-based ones.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry and solvation of the transition state, thereby affecting the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid can create a more rigid and organized transition state, leading to improved diastereoselectivity. The choice and stoichiometry of the Lewis acid are crucial parameters to optimize.[3]
Question: I am observing poor enantioselectivity in my asymmetric reaction with this compound. How can I improve the enantiomeric excess (e.e.)?
Answer:
Achieving high enantioselectivity requires the use of a chiral catalyst or auxiliary that can effectively control the approach of the nucleophile to the prochiral this compound.
-
Catalyst Selection: The choice of chiral catalyst is paramount. For Michael additions, organocatalysts such as cinchona alkaloids, prolinol derivatives, and chiral diamines have shown success with similar substrates.[4][5] Chiral metal complexes, for example, those involving Nickel or Copper with chiral ligands like (-)-Sparteine, are also effective.[6]
-
Catalyst Loading: The amount of catalyst used can impact enantioselectivity. It is essential to find the optimal catalyst loading, as both too little and too much can have detrimental effects.
-
Additives: In some cases, the presence of acidic or basic additives can enhance the activity and selectivity of the chiral catalyst.[5]
-
Substrate Concentration: The concentration of the reactants can influence the reaction kinetics and, consequently, the enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of stereoselective reactions involving this compound?
A1: The most prevalent stereoselective reaction is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[7] This reaction is widely used to create new stereocenters. Other reactions include [3+2] cycloadditions.
Q2: How can I effectively monitor the stereoselectivity of my reaction?
A2: The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for determining e.e. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can often be used to determine the d.r. by integrating the signals of the diastereomeric products. Chiral shift reagents can also be employed in NMR to resolve the signals of enantiomers.
Q3: Can the order of addition of reagents affect the stereoselectivity?
A3: Yes, the order of addition can be critical. For instance, pre-forming a catalyst-substrate complex before the addition of the nucleophile can lead to higher selectivity. It is recommended to maintain a consistent and controlled addition protocol throughout your experiments.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the stereoselectivity of Michael additions to α,β-unsaturated compounds, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst on Enantioselective Michael Addition of Diethyl Malonate to Chalcones [6]
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| (-)-Sparteine/NiCl₂ | Toluene | 25 | 90 | 86 |
| (-)-Sparteine/Cu(OAc)₂ | Toluene | 25 | 85 | 75 |
| (-)-Sparteine/CoCl₂ | Toluene | 25 | 82 | 68 |
| (-)-Sparteine/ZnCl₂ | Toluene | 25 | 78 | 55 |
Table 2: Influence of Solvent on Enantioselective Michael Addition [6]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| (-)-Sparteine/NiCl₂ | Toluene | 25 | 90 | 86 |
| (-)-Sparteine/NiCl₂ | Dichloromethane | 25 | 88 | 82 |
| (-)-Sparteine/NiCl₂ | Tetrahydrofuran | 25 | 85 | 78 |
| (-)-Sparteine/NiCl₂ | Ethanol | 25 | 80 | 65 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a general methodology for the asymmetric Michael addition of a nucleophile to this compound using a chiral catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., diethyl malonate, a thiol, or an amine)
-
Chiral catalyst (e.g., a cinchona alkaloid derivative or a chiral metal complex)
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled to a lower temperature) for a short period to allow for potential catalyst-substrate interaction.
-
Slowly add the nucleophile (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired product.
-
Determine the yield and stereoselectivity (d.r. and/or e.e.) of the purified product.
Visualizations
Caption: A typical experimental workflow for a catalytic asymmetric Michael addition.
Caption: A logical workflow for troubleshooting poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
Validation & Comparative
Diethyl Ethylidenemalonate vs. Dimethyl Ethylidenemalonate: A Comparative Guide to Reactivity
In the landscape of organic synthesis, the choice between structurally similar reagents can significantly influence reaction kinetics, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of diethyl ethylidenemalonate and dimethyl ethylidenemalonate, two common α,β-unsaturated carbonyl compounds. The primary factor differentiating the reactivity of these two esters is the steric hindrance imposed by the alkyl groups of the ester functionality.
Core Principles: The Role of Steric Hindrance
The reactivity of both diethyl and dimethyl ethylidenemalonate in reactions such as Michael additions and Knoevenagel condensations is principally governed by steric effects. The ethyl groups in this compound are sterically more demanding than the methyl groups of its dimethyl counterpart.[1] This difference in steric bulk affects the accessibility of the electrophilic β-carbon to incoming nucleophiles. Consequently, dimethyl ethylidenemalonate is generally expected to exhibit higher reactivity in reactions where nucleophilic attack is the rate-determining step, as the smaller methyl groups present a lower steric barrier.[1]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of diethyl and dimethyl ethylidenemalonate is presented in Table 1.
| Property | This compound | Dimethyl Ethylidenemalonate |
| Molecular Formula | C₉H₁₄O₄ | C₇H₁₀O₄ |
| Molecular Weight | 186.21 g/mol | 158.15 g/mol [2] |
| Boiling Point | 115-118 °C at 17 mmHg | 154 °C |
| Density | 1.019 g/mL at 25 °C | 1.111 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.442 | n20/D 1.447 |
Reactivity in Key Synthetic Transformations
While direct, side-by-side quantitative kinetic studies comparing this compound and dimethyl ethylidenemalonate are not extensively available in the peer-reviewed literature, the well-established principle of steric hindrance allows for informed predictions of their relative reactivity.
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. It is anticipated that dimethyl ethylidenemalonate would serve as a more reactive Michael acceptor than this compound. The smaller methyl groups facilitate a less hindered approach of the nucleophile to the electrophilic β-carbon, likely resulting in faster reaction rates and potentially higher yields under identical conditions. This trend is observed in related systems, such as the comparison between diethyl maleate (B1232345) and dimethyl maleate.[1]
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
"Nucleophile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Michael Acceptor" [label="Diethyl or Dimethyl\nEthylidenemalonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Proton Source" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Michael Adduct" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: Generalized workflow for a Michael addition reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While both diethyl and dimethyl ethylidenemalonate are products of Knoevenagel-type condensations (between malonates and acetaldehyde), their own reactivity as substrates in subsequent reactions would also be influenced by steric factors. For instance, in reactions where the carbonyl group of the malonate is targeted, the smaller profile of the dimethyl ester would likely lead to enhanced reactivity.
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
"Active Methylene Compound" [label="e.g., Diethyl Malonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carbanion" [fillcolor="#FBBC05", fontcolor="#202124"]; "Aldehyde/Ketone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkoxide Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final Product" [label="α,β-Unsaturated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following are generalized protocols for the synthesis of diethyl and dimethyl ethylidenemalonate.
Synthesis of this compound
A mixture of 50 g of redistilled diethyl malonate, 50 g of acetic anhydride (B1165640), and 28.5 g of acetaldehyde (B116499) is heated at 100°C for 24 hours in a sealed vessel. The product is then purified by fractional distillation to yield this compound.
Synthesis of Dimethyl Ethylidenemalonate
Dimethyl malonate is reacted with acetic anhydride and lithium bromide at 80°C for 4 hours. Subsequently, acetaldehyde is added, and the mixture is heated at 80°C for an additional hour to facilitate the Knoevenagel condensation, yielding dimethyl ethylidenemalonate.[3]
Comparative Reactivity Workflow
dot graph { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
"Start" [label="Select Reaction Type\n(e.g., Michael Addition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactants" [label="Prepare Reactions:\n- this compound + Nucleophile\n- Dimethyl Ethylidenemalonate + Nucleophile"]; "Conditions" [label="Maintain Identical Conditions:\n- Temperature\n- Solvent\n- Catalyst\n- Concentration"]; "Monitoring" [label="Monitor Reaction Progress:\n- TLC\n- GC-MS\n- NMR"]; "Analysis" [label="Analyze Results:\n- Reaction Time\n- Product Yield\n- Purity"]; "Conclusion" [label="Determine Relative Reactivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: Logical workflow for a comparative reactivity study.
Summary and Conclusion
The primary determinant of the relative reactivity of this compound and dimethyl ethylidenemalonate is steric hindrance. The smaller methyl groups of dimethyl ethylidenemalonate are expected to result in a higher reaction rate in common transformations such as Michael additions compared to the bulkier ethyl groups of its diethyl counterpart.[1] While direct comparative kinetic data is limited, this principle provides a strong theoretical basis for reagent selection. For applications where higher reactivity and shorter reaction times are desirable, dimethyl ethylidenemalonate may be the preferred substrate. Conversely, this compound might be chosen for its different physical properties or when a more moderate reactivity is advantageous. For specific and sensitive applications, it is recommended that researchers conduct direct comparative studies to quantify the reactivity differences for their particular reaction of interest.
References
A Comparative Analysis of Michael Acceptors: Diethyl Ethylidenemalonate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and chemical biology, Michael acceptors represent a pivotal class of electrophilic compounds. Their ability to form covalent bonds with nucleophilic residues on target proteins, most notably cysteine, has positioned them as indispensable tools in the development of targeted therapies and chemical probes. This guide provides a comparative analysis of diethyl ethylidenemalonate alongside other commonly employed Michael acceptors, offering insights into their reactivity, biological implications, and the experimental methodologies used for their characterization.
Quantitative Comparison of Michael Acceptor Reactivity
| Michael Acceptor | Abbreviation | Second-Order Rate Constant (k) with Thiol (M⁻¹s⁻¹) | Reference Compound |
| N-Ethylmaleimide | NEM | ~10,000 | High |
| Diethyl Maleate | DEM | ~10 | Moderate |
| Acrylamide | --- | ~1 | Low |
| This compound | DEEM | Data not available | - |
| Various Acrylates | --- | 0.1 - 100 | Variable |
| Vinyl Sulfones | --- | 1 - 100 | Variable |
Note: The reactivity of Michael acceptors is highly dependent on the specific thiol, pH, and solvent conditions. The values presented are approximate and intended for comparative purposes.
Cytotoxicity Profile of Michael Acceptors
The cytotoxicity of Michael acceptors is often linked to their reactivity, with highly reactive compounds exhibiting greater potential for off-target modifications and cellular toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity against a given cell line. Specific IC50 values for this compound are not widely reported.
| Michael Acceptor | Cell Line | IC50 (µM) |
| Diethyl Maleate (DEM) | Human colorectal carcinoma cells | >1000[1] |
| Diethyl Acetylenedicarboxylate (DAD) | Human colorectal carcinoma cells | ~50[1] |
| Acrylamide | Various | 100 - 1000+ |
| This compound (DEEM) | Data not available | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of Michael acceptor properties.
Protocol 1: Determination of Michael Acceptor Reactivity with Glutathione (B108866) using HPLC
This protocol describes a method to determine the second-order rate constant of the reaction between a Michael acceptor and glutathione (GSH).
Materials:
-
Michael acceptor of interest (e.g., this compound)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the Michael acceptor in acetonitrile.
-
Prepare a stock solution of GSH in phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled vial, mix the Michael acceptor solution with the GSH solution in phosphate buffer to initiate the reaction. The final concentrations should be in a range that allows for monitoring the reaction over a reasonable timeframe (e.g., 100 µM Michael acceptor and 1 mM GSH).
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a strong acid (e.g., TFA) or by rapid dilution in the mobile phase.
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Separate the reactants and the product using a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the disappearance of the Michael acceptor peak and the appearance of the GSH-adduct peak at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Plot the concentration of the Michael acceptor versus time.
-
Fit the data to a pseudo-first-order kinetic model (assuming [GSH] is in excess and remains relatively constant) to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [GSH].
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines a common method for assessing the cytotoxicity of a Michael acceptor in a cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Michael acceptor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Michael acceptor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the Michael acceptor. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Modulation: The Keap1-Nrf2 Pathway
Michael acceptors are well-known activators of the Keap1-Nrf2 antioxidant response pathway.[2][3][4][5] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophiles, such as Michael acceptors, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 pathway by a Michael acceptor.
Experimental Workflow for Assessing Michael Acceptor Activity
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel Michael acceptor.
Caption: A typical experimental workflow for Michael acceptor evaluation.
References
- 1. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Diethyl Ethylidenemalonate: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of diethyl ethylidenemalonate. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the production of various pharmaceuticals and fine chemicals. Ensuring the purity of this reagent is critical for reaction efficiency, yield, and the safety of the final product. This guide focuses on the application of GC-MS for purity analysis and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Purity Assessment Methods
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the purity assessment of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection provide definitive identification and quantification of the main component and potential impurities.
Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) also offer robust solutions for purity determination. HPLC is particularly useful for less volatile compounds or for orthogonal verification of GC-MS results. qNMR provides a primary ratio method for quantification without the need for identical reference standards for each impurity, offering a high degree of accuracy.
The selection of the most appropriate technique depends on factors such as the nature of potential impurities, required sensitivity, and available instrumentation.
Data Presentation
The following table summarizes the key analytical parameters for the purity assessment of this compound using GC-MS and compares it with typical performance characteristics of HPLC and qNMR.
| Parameter | GC-MS | HPLC (Hypothetical) | qNMR (Hypothetical) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance or other detectors. | Quantification based on the ratio of integrated signals of the analyte and a certified reference material. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. | High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis). | High-resolution NMR Spectrometer. |
| Sample Preparation | Dilution in a volatile solvent (e.g., dichloromethane (B109758), ethyl acetate). | Dissolution in a suitable mobile phase component (e.g., acetonitrile (B52724)/water). | Dissolution in a deuterated solvent with a certified internal standard. |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 5-15 minutes per sample |
| Limit of Detection (LOD) | Low ppb to ppm range | ppm to high ppb range | ~0.1% |
| Quantitative Accuracy | High, requires calibration curves for each analyte. | High, requires calibration curves for each analyte. | Very high, primary ratio method. |
| Impurity Identification | Excellent, based on mass spectral fragmentation patterns. | Possible with reference standards or MS detector. | Possible for known impurities with distinct signals. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp | 10 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
For quantitative analysis, a calibration curve is generated by plotting the peak area of this compound against the concentration of the prepared standards.
Expected Results:
-
This compound: The mass spectrum of this compound is expected to show characteristic fragment ions. Based on available data, prominent peaks can be observed at m/z 141 and 140[1].
-
Potential Impurities:
-
Diethyl Malonate: Unreacted starting material.
-
Acetaldehyde: Unreacted starting material. This is highly volatile and may appear as an early eluting peak.
-
Byproducts: Depending on the synthesis route, other related malonate esters or condensation byproducts may be present.
-
Alternative Purity Assessment Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reverse-phase HPLC method would be suitable.
-
Methodology Outline:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., around 210 nm).
-
Quantification: Similar to GC-MS, purity is determined by area percentage or by using a calibration curve.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR):
-
Principle: qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.
-
Methodology Outline:
-
Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete spin-lattice relaxation (T1) of all relevant signals.
-
Data Analysis: The purity is calculated using the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons giving rise to each signal.
-
Mandatory Visualization
Caption: Workflow for GC-MS Purity Assessment of this compound.
Caption: Comparison of Purity Assessment Methods for this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl ethylidenemalonate and structurally related alternatives, diethyl ethylmalonate and diethyl diethylmalonate. The information presented is intended to aid in the identification, characterization, and quality control of these important malonic ester derivatives in a research and development setting.
Comparison of NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its saturated analogues. These values are crucial for distinguishing between these compounds and for verifying their chemical structures.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.0 | Quartet (q) | ~7.5 | =CH -CH₃ |
| ~4.25 | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ | |
| ~4.20 | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ | |
| ~1.9 | Doublet (d) | ~7.5 | =CH-CH₃ | |
| ~1.3 | Triplet (t) | ~7.1 | -O-CH₂-CH₃ | |
| ~1.25 | Triplet (t) | ~7.1 | -O-CH₂-CH₃ | |
| Diethyl Ethylmalonate | 4.15 | Quartet (q) | 7.1 | -O-CH₂ -CH₃ |
| 3.12 | Triplet (t) | 7.3 | -CH (CH₂CH₃)- | |
| 1.95 | Quintet | 7.3 | -CH(CH₂ CH₃)- | |
| 1.23 | Triplet (t) | 7.1 | -O-CH₂-CH₃ | |
| 0.89 | Triplet (t) | 7.3 | -CH(CH₂CH₃ )- | |
| Diethyl Diethylmalonate | 4.13 | Quartet (q) | 7.1 | -O-CH₂ -CH₃ |
| 1.88 | Quartet (q) | 7.5 | -C(CH₂ CH₃)₂- | |
| 1.19 | Triplet (t) | 7.1 | -O-CH₂-CH₃ | |
| 0.76 | Triplet (t) | 7.5 | -C(CH₂CH₃ )₂- |
Note: The chemical shifts for this compound are approximate values based on typical ranges for similar compounds and may vary slightly depending on experimental conditions.
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | C =O |
| ~163 | C =O | |
| ~145 | =C H-CH₃ | |
| ~130 | =C (COOEt)₂ | |
| ~61 | -O-C H₂-CH₃ | |
| ~14 | -O-CH₂-C H₃ | |
| ~13 | =CH-C H₃ | |
| Diethyl Ethylmalonate | 169.1 | C =O |
| 61.2 | -O-C H₂-CH₃ | |
| 52.1 | -C H(CH₂CH₃)- | |
| 21.5 | -CH(C H₂CH₃)- | |
| 13.9 | -O-CH₂-C H₃ | |
| 11.8 | -CH(CH₂C H₃)- | |
| Diethyl Diethylmalonate | 171.9 | C =O |
| 60.8 | -O-C H₂-CH₃ | |
| 58.0 | -C (CH₂CH₃)₂- | |
| 24.5 | -C(C H₂CH₃)₂- | |
| 14.0 | -O-CH₂-C H₃ | |
| 8.1 | -C(CH₂C H₃)₂- |
Note: The chemical shifts for this compound are approximate values based on typical ranges for similar compounds and may vary slightly depending on experimental conditions.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for reliable characterization and comparison.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.
-
Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., CDCl₃, 99.8 atom % D).
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. A near-saturated solution is ideal, typically requiring 50-100 mg of the compound in 0.6-0.7 mL of solvent.
-
-
Sample Filtration: Filter the prepared solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for NMR-based characterization of this compound and its analogues.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its close structural analogues. For definitive structural confirmation, it is recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Comparing catalytic systems for the Knoevenagel condensation with diethyl ethylidenemalonate
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the production of fine chemicals and pharmaceuticals. The reaction involves the condensation of an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde or ketone, catalyzed by a base. This guide provides a comparative analysis of various catalytic systems for the Knoevenagel condensation, with a focus on reactions involving diethyl malonate to produce α,β-unsaturated compounds like diethyl ethylidenemalonate.
Note on this compound: It is important to clarify that this compound is a product of the Knoevenagel condensation between acetaldehyde (B116499) and diethyl malonate, not a starting active methylene compound. The following comparison focuses on catalytic systems used for the synthesis of such products.
Performance of Catalytic Systems
The efficiency of the Knoevenagel condensation is highly dependent on the chosen catalytic system. Key performance indicators include product yield, reaction time, and the catalyst's reusability and environmental impact. Below is a summary of data from various studies on the condensation of aldehydes with diethyl malonate using different catalysts.
| Catalyst System | Aldehyde | Solvent | Temperature | Time | Yield (%) | Reference |
| DBU/H₂O | Benzaldehyde | Water | Room Temp. | 10 h | 85 | [1] |
| Immobilized Gelatine | Isovaleraldehyde | DMSO | Room Temp. | Overnight | 85-89 | [2] |
| Immobilized Gelatine | Benzaldehyde | DMSO | Room Temp. | Overnight | 85-89 | [2] |
| Immobilized BSA | Various Aldehydes | DMSO | Room Temp. | - | 85-89 | [3][4] |
| Piperidine (B6355638) | Benzaldehyde | - | 0°C | - | - | [5] |
| L-proline, L-histidine, L-arginine | Various Aldehydes | - | - | - | - | [2] |
Experimental Workflow
The general experimental procedure for the Knoevenagel condensation is illustrated in the following workflow diagram.
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocols
Detailed methodologies for the catalytic systems are provided below.
DBU/H₂O Catalyzed Knoevenagel Condensation[1]
-
Catalyst Preparation: A 10 mL bottomed flask is charged with DBU (1 mmol) and water (25 mmol). The mixture is stirred at room temperature for 3 hours to form the Brønsted base.
-
Reaction: To the catalyst mixture, the carbonyl compound (1 mmol) and diethyl malonate (1 mmol) are added. The reaction mixture is stirred continuously and monitored by TLC.
-
Work-up: Upon completion, the product is isolated. The protocol is noted for its ready work-up and the recyclability of the catalytic system.
Immobilized Gelatine Catalyzed Knoevenagel Condensation[2]
-
Catalyst Preparation: Gelatine is covalently immobilized on an epoxy-functionalized polymeric support, Immobead IB-350. The resulting polymer has a gelatine loading of 100 mg/g.
-
Reaction: A mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL) is placed in a 50 mL conical flask. The gelatine-coated polymer (1 g) is added, and the flask is shaken on an orbital shaker at room temperature and 200 rpm overnight. The reaction progress is monitored by TLC.
-
Work-up and Purification: The product is extracted from the DMSO solution with hexane (B92381). The hexane extracts are washed with a saturated sodium chloride solution and dried over MgSO₄. Evaporation of hexane yields the crude product. The unreacted diethylmalonate can be removed by selective hydrolysis using Candida antarctica lipase (B570770) (CALB), resulting in a product purity of >99%. The immobilized gelatine and DMSO can be recovered and recycled.
Immobilized Bovine Serum Albumin (BSA) Catalyzed Knoevenagel Condensation[3][4]
-
Catalyst Preparation: Bovine serum albumin (BSA) is covalently immobilized on an epoxy-functionalized polymeric support, Immobead IB-350.
-
Reaction: The reaction is carried out at room temperature in DMSO with various aliphatic, heterocyclic, and aromatic aldehydes and diethyl malonate.
-
Work-up and Purification: The product is extracted with heptane. Treatment with Candida antarctica lipase CAL B is used to achieve a product purity of >95%. The solvent (DMSO), unreacted diethyl malonate, and the immobilized BSA catalyst can be recovered and reused for up to five cycles without a significant loss in yield.
Concluding Remarks
The choice of a catalytic system for the Knoevenagel condensation is critical and depends on the specific substrates and desired reaction conditions. While traditional amine catalysts like piperidine are effective, modern approaches focus on greener and more recyclable options.[5] The DBU/H₂O system offers a simple, efficient, and environmentally friendly protocol.[1] Immobilized enzyme catalysts, such as gelatine and BSA, provide high yields at room temperature and allow for the easy recovery and reuse of both the catalyst and the solvent, aligning with the principles of green chemistry.[2][3][4] These advanced systems are particularly advantageous for large-scale applications where catalyst and solvent recycling are economically and environmentally crucial.
References
- 1. asianpubs.org [asianpubs.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemicals [chemicals.thermofisher.cn]
A Comparative Guide to Dienophiles: Diethyl Ethylidenemalonate vs. Maleic Anhydride
For researchers, scientists, and professionals in drug development, the selection of an appropriate dienophile is a critical step in the design of Diels-Alder reactions for the synthesis of complex cyclic molecules. This guide provides a detailed comparison of the performance of diethyl ethylidenemalonate and the classic dienophile, maleic anhydride (B1165640), supported by available experimental data and theoretical principles.
Maleic anhydride is a powerful and highly reactive dienophile due to its cyclic structure and the presence of two electron-withdrawing carbonyl groups conjugated with the double bond.[1] This configuration renders the double bond electron-poor, making it an excellent target for reaction with electron-rich dienes.[2] In contrast, this compound is an acyclic dienophile, also activated by two ester groups. While structurally different, it shares the feature of electron-withdrawing groups that enhance its dienophilic reactivity.
Performance Comparison in Diels-Alder Reactions
A direct quantitative comparison of reaction yields and rates between this compound and maleic anhydride is challenging due to the limited availability of specific experimental data for this compound in the literature. However, a qualitative and semi-quantitative assessment can be made based on the well-documented reactivity of maleic anhydride and the expected behavior of this compound based on its structure and analogy to similar compounds like diethyl maleate.
Cyclic dienophiles like maleic anhydride are generally more reactive than their acyclic counterparts due to their locked s-cis-like conformation, which minimizes the entropic barrier to the transition state.[1] The reaction between cyclopentadiene (B3395910) and maleic anhydride is known to be rapid, even at room temperature.[1]
| Dienophile | Diene | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate (B1210297)/Hexane, Room Temperature | High (Qualitative) | [1] |
| Maleic Anhydride | Anthracene | Xylene, Reflux | High (Qualitative) | [4] |
| This compound | Cyclopentadiene | Not available in searched literature | N/A | |
| This compound | Anthracene | Not available in searched literature | N/A |
Table 1: Comparison of Reaction Conditions and Yields for Diels-Alder Reactions. Note: Quantitative yield data for this compound is not available in the provided search results. The "High" yield for maleic anhydride reactions is based on qualitative descriptions in the cited literature.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of this compound and for the Diels-Alder reaction of maleic anhydride with a common diene.
Synthesis of this compound via Knoevenagel Condensation
This compound is typically synthesized through a Knoevenagel condensation of acetaldehyde (B116499) with diethyl malonate. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine diethyl malonate (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or pyrrolidine.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This reaction is a classic example of a Diels-Alder cycloaddition and is known to proceed with high efficiency.
Protocol:
-
Reactant Preparation: Dissolve maleic anhydride (1.0 eq) in ethyl acetate by gentle warming in a 50 mL Erlenmeyer flask. Allow the solution to cool slightly and then add hexanes.[5]
-
Reaction Initiation: Cool the resulting solution in an ice bath. To this cold solution, add freshly prepared cyclopentadiene (1.1 eq).[5] The reaction is often exothermic.
-
Crystallization: Swirl the mixture to ensure proper mixing. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will often crystallize from the solution upon standing at room temperature or with cooling.
-
Product Isolation: Collect the crystalline product by suction filtration.
-
Purification: The product can be recrystallized from a suitable solvent system, such as xylene-petroleum ether, to obtain a purified product.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for a Diels-Alder reaction and the synthesis of this compound.
Caption: General workflow for a Diels-Alder reaction.
Caption: Synthesis of this compound.
Conclusion
Maleic anhydride remains a benchmark for a highly reactive dienophile in Diels-Alder reactions, with its performance being well-documented and reliable. This compound, while theoretically a potent dienophile due to its electronic properties, suffers from a lack of readily available, direct comparative data. For researchers considering its use, initial synthetic steps via Knoevenagel condensation are required. While it offers a more flexible acyclic backbone in the final product, its reactivity relative to maleic anhydride would need to be empirically determined for specific applications. For reactions where high reactivity and rapid conversion are paramount, maleic anhydride is the more established and predictable choice.
References
A Comparative Guide to the Kinetic Landscape of Michael Addition Reactions: Diethyl Ethylidenemalonate and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of modern organic synthesis, offers a robust methodology for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor is a critical parameter that dictates reaction kinetics, selectivity, and overall efficiency. This guide provides a comprehensive comparison of the kinetic profile of Michael additions, with a focus on diethyl ethylidenemalonate and its alternatives. Due to a scarcity of published kinetic data for this compound, this guide leverages extensive experimental data for the structurally similar diethyl maleate (B1232345) and other common Michael acceptors to provide a comparative framework.
Quantitative Comparison of Michael Acceptor Reactivity
The intrinsic reactivity of a Michael acceptor is a key factor in designing and optimizing chemical reactions. The following table summarizes experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition of 1-hexanethiol (B106883) to several common Michael acceptors. This data, adapted from a systematic study by Bowman et al. (2021), provides a standardized basis for comparing their electrophilicity.[1][2][3]
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k_-P) [s⁻¹] | Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 10.1 ± 0.5 | 6.2 ± 0.3 |
| Diethyl fumarate (B1241708) | DEF | 15.2 ± 0.8 | 0.8 ± 0.1 | 12.3 ± 0.6 | 4.1 ± 0.2 |
| Ethyl vinyl sulfone | EVS | 10.1 ± 0.5 | 0.5 ± 0.1 | 15.2 ± 0.8 | 3.5 ± 0.2 |
| Diethyl maleate | DEM | 5.2 ± 0.3 | 0.6 ± 0.1 | 11.2 ± 0.6 | 1.1 ± 0.1 |
| Butyl acrylate | BA | 3.1 ± 0.2 | 1.2 ± 0.1 | 8.9 ± 0.4 | 0.5 ± 0.1 |
Analysis of Kinetic Data:
-
N-propylmaleimide (PMI) exhibits the highest reactivity among the compared acceptors, making it a suitable choice for rapid conjugation reactions.[1]
-
Diethyl fumarate (DEF) , the trans-isomer of diethyl maleate, is significantly more reactive than its cis-counterpart, highlighting the profound influence of stereochemistry on reaction kinetics.[3]
-
Diethyl maleate (DEM) displays moderate reactivity. While no direct kinetic data for this compound is available, we can infer its reactivity based on structural comparisons. The ethylidene group (CH3CH=) in this compound is an electron-donating group compared to the hydrogen in maleate. This increased electron density on the double bond is expected to decrease the electrophilicity of the β-carbon, likely resulting in a slower reaction rate compared to diethyl maleate.
Reaction Mechanisms and Experimental Workflow
The base-catalyzed thiol-Michael addition proceeds through a well-defined mechanism involving the formation of a thiolate nucleophile, conjugate addition to the Michael acceptor, and subsequent proton transfer.
Caption: Base-catalyzed Michael addition mechanism.
A typical experimental workflow for determining the kinetics of a thiol-Michael addition reaction involves careful preparation of reagents, reaction initiation and monitoring, and data analysis.
Caption: Experimental workflow for kinetic studies.
Experimental Protocols
The following is a representative experimental protocol for the kinetic analysis of a base-catalyzed thiol-Michael addition, adapted from Bowman et al. (2021).[2]
Materials:
-
Michael acceptor (e.g., diethyl maleate)
-
Thiol (e.g., 1-hexanethiol)
-
Base catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Nitrogen or Argon)
-
NMR tubes or IR sample cells
-
Spectrometer (NMR or FT-IR)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Michael acceptor, thiol, and base catalyst in the anhydrous solvent at known concentrations.
-
Reaction Setup: In a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen), combine the Michael acceptor and thiol solutions in the desired stoichiometric ratio in an NMR tube or a suitable vessel for IR analysis.
-
Temperature Equilibration: Allow the reaction mixture to equilibrate to the desired temperature (e.g., 25 °C) in the spectrometer.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the base catalyst stock solution to the mixture.
-
Reaction Monitoring: Immediately begin acquiring spectra at regular time intervals. For NMR analysis, monitor the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the thioether product. For FT-IR analysis, monitor the decrease in the absorbance of the C=C bond of the Michael acceptor.
-
Data Analysis: Integrate the relevant peaks in the spectra to determine the concentration of the reactants and products at each time point. Plot the concentration data versus time and use appropriate kinetic models to determine the reaction rate coefficients.
Conclusion
While direct kinetic data for the Michael addition to this compound remains to be published, a comparative analysis with structurally related compounds provides valuable insights for researchers. The electronic and steric profile of the Michael acceptor profoundly influences reaction rates. Based on the available data for diethyl maleate and the electron-donating nature of the ethylidene group, it is anticipated that this compound will exhibit a more moderate reactivity. The provided experimental protocols offer a robust framework for conducting kinetic studies to precisely quantify the reactivity of this compound and other novel Michael acceptors, thereby enabling the rational design of synthetic strategies and the development of new chemical entities.
References
Safety Operating Guide
Proper Disposal of Diethyl Ethylidenemalonate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of diethyl ethylidenemalonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][3][4]
In the event of a spill, immediately evacuate personnel from the affected area.[5][6] Absorb the spill using an inert material like sand, silica (B1680970) gel, or a universal binder.[1][5] Do not use combustible materials such as sawdust. Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal as hazardous waste.[1][3][5] Do not allow the chemical to enter drains or surface waters.[1][5][7]
II. This compound Waste Characterization
All chemical waste must be evaluated to determine if it is hazardous.[3][8] Based on available safety data, this compound is classified as a hazardous substance. It is a combustible liquid and can cause skin, eye, and respiratory irritation.[9] Therefore, it must be managed as hazardous waste in accordance with local, regional, and national regulations.[3][8][10] Under no circumstances should it be disposed of in the regular trash or poured down the sanitary sewer.[10][11]
| Property[3] | Data |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point | 115 - 118 °C / 17 mmHg |
| Flash Point | > 110 °C / > 230 °F |
| Density | 1.019 g/mL at 25 °C |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Designate a specific, compatible container for the collection of this compound waste. The container should be in good condition, with no leaks, and have a secure, tight-fitting lid.[12] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]
-
The container must be clearly labeled as "Hazardous Waste".[10][12]
Step 2: Labeling the Waste Container
-
The hazardous waste label must include the following information[10]:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool area.[1][12][13]
-
Ensure the storage area has secondary containment to control any potential leaks.[14]
-
Segregate the this compound waste from incompatible materials, such as acids, bases, and reducing agents.[1]
Step 4: Arranging for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[14]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][10][14]
-
Provide the EHS office or disposal company with a complete list of the chemicals in the waste container.[10]
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before it can be disposed of as non-hazardous waste.[12][14]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[12][14]
-
After triple-rinsing, deface or remove the original chemical label and the hazardous waste label from the container before placing it in the regular trash or recycling.[14]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. pfw.edu [pfw.edu]
- 9. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. carlroth.com [carlroth.com]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Diethyl Ethylidenemalonate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Diethyl ethylidenemalonate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Chemical Safety and Hazard Information
This compound is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.20 g/mol [1] |
| Appearance | Colorless Liquid[2] |
| Boiling Point | 115-118 °C at 17 mmHg |
| Density | 1.019 g/mL at 25 °C[3] |
| Storage Class | 10 - Combustible liquids[3] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Operational Plan: Handling this compound
This section details the step-by-step procedures for safely handling this compound.
Pre-Handling Preparations
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure safety shower and eyewash stations are accessible.
-
Personal Protective Equipment (PPE) : Before handling, don the following PPE:
-
Eye Protection : Chemical safety goggles or a face shield.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[4]
-
Skin and Body Protection : A lab coat or a chemical-resistant apron. A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[4]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]
-
-
Material Preparation : Ensure all necessary equipment is clean, dry, and compatible with this compound.
Handling Procedure
-
Transporting : When moving the chemical, keep it in a secondary container to prevent spills.
-
Dispensing : Carefully dispense the required amount, avoiding splashing or the creation of aerosols.
-
Heating : If heating is required, use a water bath or heating mantle. Avoid open flames as the substance is combustible.[6][7]
-
Spills : In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4][8] Place the absorbed material into a suitable, closed container for disposal.[4] For larger spills, evacuate the area and follow emergency procedures. Do not let the product enter drains.[4]
Post-Handling and Cleanup
-
Decontamination : Wipe down the work area with an appropriate solvent and then with soap and water.
-
Glove Removal : Remove gloves using the proper technique to avoid skin contact with the outer surface.[4]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Collect any solid waste, such as contaminated gloves or absorbent materials, in a separate, clearly labeled, sealed container.
-
-
Waste Disposal :
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 亚乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 1739 - DIETHYLMALONATE [inchem.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
